8-Chloro-2-phenylquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIZJUNIWMBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322298 | |
| Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-56-6 | |
| Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and biological context of this compound (CAS No. 181048-56-6). This compound is a halogenated derivative of the 2-phenylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.
Core Physicochemical Properties
This compound is a solid organic compound. The introduction of a chlorine atom at the 8-position of the quinoline ring influences its electronic properties, lipophilicity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 181048-56-6 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 283.71 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 246 °C (in acetic acid) | [4] |
| Boiling Point | 484.9 ± 45.0 °C (Predicted) | [4] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.10 ± 0.10 (Predicted) | [4] |
| Synonyms | 8-chloro-2-phenyl-cinchoninic acid | [4] |
Experimental Protocols: Synthesis of the Quinoline Scaffold
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger synthesis. These methods offer robust and versatile pathways to the core scaffold.
Doebner Reaction Protocol
The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5] For the synthesis of the target compound, 2-chloroaniline would be used as the aniline component.
Reactants:
-
2-Chloroaniline
-
Benzaldehyde
-
Pyruvic Acid
-
Ethanol (Solvent)
-
Catalyst (e.g., Trifluoroacetic acid or a Lewis acid like BF₃·OEt₂)
Procedure:
-
A solution of 2-chloroaniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or acetonitrile, in a round-bottom flask.
-
A catalytic amount of acid (e.g., BF₃·OEt₂) is added, and the mixture is stirred, typically with heating (e.g., 65-80°C), for approximately one hour to facilitate the formation of the Schiff base intermediate.[6][7]
-
Pyruvic acid, dissolved in the same solvent, is then added dropwise to the reaction mixture.
-
The mixture is heated under reflux for several hours (3 to 20 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, the reaction is cooled to room temperature, allowing the crude product to precipitate.
-
The crude solid is isolated by filtration and can be purified. A common purification method involves dissolving the product in an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃), filtering to remove neutral impurities, and then re-precipitating the carboxylic acid by acidifying the filtrate.[6]
Caption: Generalized workflow for the Doebner synthesis.
Pfitzinger Synthesis Protocol
An alternative and widely used method is the Pfitzinger synthesis, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] To synthesize the target compound, 7-chloroisatin would be the required starting material.
Reactants:
-
7-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., 20% aqueous Ethanol)
Procedure:
-
A strong base solution (e.g., 33% KOH in aqueous ethanol) is prepared in a round-bottom flask.[9]
-
7-Chloroisatin is added to the stirred basic solution. The base hydrolyzes the amide bond, opening the isatin ring to form a keto-acid intermediate in situ.[10][11]
-
Acetophenone is added to the reaction mixture.
-
The flask is equipped with a reflux condenser, and the mixture is heated to reflux (e.g., 80-90°C) for an extended period (18-36 hours).[10]
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is typically removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous solution is washed with a non-polar solvent like diethyl ether to remove unreacted acetophenone.[10]
-
The aqueous layer is cooled in an ice bath and carefully acidified with an acid (e.g., HCl or acetic acid) to a pH of 4-5, causing the final product to precipitate.[10]
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
Biological Context and Potential Signaling Pathways
The 2-phenylquinoline-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics, notably as inhibitors of histone deacetylases (HDACs).[12][13]
Mechanism of Action as an HDAC Inhibitor
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to the compaction of chromatin, making DNA less accessible to transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[14][15]
Inhibitors based on the 2-phenylquinoline-4-carboxylic acid structure act as "cap" groups that interact with residues at the rim of the HDAC active site.[12] By inhibiting HDAC activity, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.[14][16] While the specific activity of this compound is not detailed in the literature, derivatives with this core structure have shown significant HDAC inhibitory potential.[15]
Caption: Role of HDAC in gene expression and its inhibition.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 181048-56-6 [chemicalbook.com]
- 3. CAS NO. 181048-56-6 | this compound | C16H10ClNO2 [localpharmaguide.com]
- 4. This compound CAS#: 181048-56-6 [amp.chemicalbook.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, the 8-chloro-2-phenylquinoline-4-carboxylic acid framework has emerged as a promising area of research for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of a chloro group at the 8-position, a phenyl ring at the 2-position, and a carboxylic acid at the 4-position of the quinoline core provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making these derivatives attractive candidates for targeted drug design.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their close analogs. It is designed to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.
Synthesis of the this compound Scaffold
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction. A common synthetic route involves the condensation of an appropriately substituted aniline, an aromatic aldehyde, and pyruvic acid.[1] For the synthesis of the this compound core, 2-chloroaniline would serve as a key starting material.
A plausible synthetic pathway is outlined below:
Further derivatization can be achieved by modifying the carboxylic acid group, for instance, through amidation, to explore the structure-activity relationship (SAR) and optimize the biological profile of the lead compounds.[1]
Anticancer Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, with a primary mechanism of action identified as the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2]
Mechanism of Action: HDAC Inhibition and Apoptosis Induction
By inhibiting HDACs, these quinoline derivatives can lead to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream effects of HDAC inhibition by these compounds include cell cycle arrest and the induction of apoptosis (programmed cell death).[3]
One study on 2-phenylquinoline-4-carboxylic acid derivatives showed that a lead compound, D28, induced cell cycle arrest at the G2/M phase and promoted apoptosis in K562 leukemia cells.[3] The apoptotic pathway is a critical target in cancer therapy, and its activation can be a key indicator of a compound's therapeutic potential.
Quantitative Anticancer Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | K562 (Leukemia) | 1.02 | [2] |
| D28 | U266 (Myeloma) | 1.08 | [2] |
| D28 | U937 (Lymphoma) | 1.11 | [2] |
| D28 | MCF-7 (Breast Cancer) | 5.66 | [2] |
| D28 | A549 (Lung Cancer) | 2.83 | [2] |
| D28 | HepG2 (Liver Cancer) | 2.16 | [2] |
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-chloro-quinolone have shown promising activity against a variety of bacterial strains.[4]
Mechanism of Action
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for 8-chloro-quinolone derivatives against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| E. coli ATCC8739 | >100 | [4] |
| S. aureus ATCC6538 | 12.5 | [4] |
| P. aeruginosa ATCC9027 | >100 | [4] |
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties.[5] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]
Mechanism of Action: NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain quinoline derivatives have been shown to inhibit this translocation, thereby dampening the inflammatory cascade.[6]
Quantitative Anti-inflammatory Data
While specific IC50 values for this compound derivatives in anti-inflammatory assays are limited in the literature, studies on other quinoline carboxylic acids have demonstrated their potential. For instance, certain quinoline-4-carboxylic acids have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[5]
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.[8]
Protocol:
-
Animal Dosing: Administer the test compound or vehicle to different groups of rats.
-
Carrageenan Injection: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-defined mechanisms of action such as HDAC and NF-κB inhibition, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship and to identify lead candidates with optimized efficacy and safety profiles for clinical development.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Probing the Enigmatic Mechanism of Action: A Technical Guide to 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-phenylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, comprehensive studies on the precise mechanism of action of this compound are not extensively available in the public domain, a wealth of data from structurally analogous compounds allows for the formulation of a probable mechanistic framework. This technical guide synthesizes the existing knowledge on related 2-phenylquinoline-4-carboxylic acid and 8-halo-quinoline derivatives to postulate the likely biological targets and cellular effects of the title compound. The primary inferred mechanisms of action revolve around the inhibition of key enzymes involved in cancer and viral replication, leading to the induction of cell cycle arrest and apoptosis. This document provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, experimental protocols for relevant assays, and visual representations of the implicated signaling pathways.
Inferred Mechanisms of Action
Based on the biological activities of structurally similar quinoline derivatives, the mechanism of action for this compound is likely multifaceted, primarily centered on enzyme inhibition that leads to anticancer and antiviral effects.
Inhibition of Histone Deacetylases (HDACs)
Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Inhibition of HDACs leads to hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells.
Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have shown selectivity for HDAC3.[1][2] The proposed mechanism involves the quinoline scaffold acting as a cap moiety that interacts with the hydrophobic surface of the enzyme's active site, while a linker and a zinc-binding group (in more complex derivatives) interact with the catalytic machinery.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Quinoline-4-carboxylic acid analogues are known potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and host cells infected with viruses. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This dual effect provides a basis for both anticancer and broad-spectrum antiviral activity, particularly against RNA viruses.[4]
Induction of Cell Cycle Arrest and Apoptosis
A downstream consequence of enzyme inhibition by quinoline derivatives is the induction of cell cycle arrest and apoptosis. Studies on related compounds have demonstrated an accumulation of cells in the G2/M phase of the cell cycle.[1][3] This is often followed by the activation of apoptotic pathways, providing a key mechanism for their anticancer effects.
Potential as an Antileishmanial Agent
In silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified N-myristoyltransferase (NMT) as a potential target for antileishmanial activity.[6][7] NMT is a crucial enzyme in Leishmania parasites, and its inhibition could represent a viable therapeutic strategy.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative data (IC50 values) for various 2-phenylquinoline-4-carboxylic acid derivatives against different cancer cell lines and enzymes. This data provides a reference for the potential potency of this compound.
Table 1: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| D28 (HDAC3 inhibitor) | K562 | 1.02 | [2] |
| D28 (HDAC3 inhibitor) | Hela | 1.08 | [2] |
| D28 (HDAC3 inhibitor) | A549 | 5.66 | [2] |
| o-chloro substituted 8-hydroxyquinoline | A-549 | 5.6 | [8] |
Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 6-fluoro-2-(...)-quinoline-4-carboxylic acid (C44) | Human DHODH | 1 | [4] |
| D28 (HDAC Inhibitor) | HDAC3 | 24,450 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of quinoline carboxylic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
In Vitro HDAC Enzyme Inhibition Assay
-
Assay Principle: A fluorogenic HDAC substrate is used, which upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent molecule.
-
Reaction Setup: The reaction is typically performed in a 96-well plate containing the HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate in an assay buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Development: The developer solution is added to stop the enzymatic reaction and initiate the fluorescence signal.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the inferred signaling pathways and experimental workflows.
Inferred Anticancer Signaling Pathway
Caption: Inferred anticancer mechanism of this compound.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of the compound.
Conclusion and Future Directions
While a definitive mechanism of action for this compound remains to be elucidated through direct experimental evidence, the available data on analogous compounds provides a strong foundation for inferring its biological activity. The most probable mechanisms involve the inhibition of key enzymes such as HDACs and DHODH, leading to anticancer and antiviral effects through the induction of cell cycle arrest and apoptosis.
Future research should focus on validating these inferred mechanisms for this compound specifically. This would involve comprehensive enzyme inhibition profiling, detailed cell-based assays to confirm its effects on cell cycle and apoptosis, and in vivo studies to assess its therapeutic potential. Such investigations will be crucial for the further development of this and related compounds as potential therapeutic agents.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 8-Chloro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-phenylquinoline-4-carboxylic acid is a synthetic compound of interest within pharmaceutical research and development, belonging to the quinoline carboxylic acid class of molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its parent scaffold, 2-phenylquinoline-4-carboxylic acid. Furthermore, this document outlines detailed experimental protocols for rigorously determining these critical parameters, adhering to the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively characterize this molecule for further development.
Introduction: The Physicochemical Profile of Quinolines
Quinoline derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The core structure of this compound, a substituted 2-phenylquinoline-4-carboxylic acid, suggests specific physicochemical traits that will govern its behavior in various experimental and physiological settings.
The presence of the bulky, aromatic phenyl and quinoline rings contributes to a significant hydrophobic character. Conversely, the carboxylic acid moiety introduces a polar, ionizable group, rendering its aqueous solubility highly dependent on pH. At acidic pH, the carboxylic acid will be protonated and less soluble, while in neutral to basic conditions, it will deprotonate to form a more soluble carboxylate salt. The chlorine atom at the 8-position is expected to further increase the compound's lipophilicity.
Given these structural features, this compound is anticipated to exhibit limited solubility in aqueous media at physiological pH and in non-polar organic solvents. Higher solubility is expected in polar aprotic solvents and aqueous solutions with adjusted pH.
Solubility Determination: Methodologies and Data Presentation
Accurate assessment of solubility is crucial for formulation development, bioavailability, and in vitro assay design. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
Experimental Protocols
2.1.1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility, often used in early-stage drug discovery.
-
Objective: To determine the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous buffer.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.
-
The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
-
2.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the solubility of a compound at equilibrium.
-
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, etc.).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the undissolved solid to settle.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation
The quantitative solubility data should be organized into clear tables for easy comparison.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |
|---|---|---|---|
| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined |
| Acetate Buffer | 4.5 | 25 | Data to be determined |
| Borate Buffer | 9.0 | 25 | Data to be determined |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
|---|---|---|
| Water | 25 | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined |
| 0.1 N NaOH | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Stability Assessment: Protocols and Data Interpretation
Stability testing is essential to understand the degradation pathways and establish the shelf-life of a drug candidate. Forced degradation studies are performed under stressed conditions to accelerate degradation and identify potential degradation products.
Experimental Protocols
3.1.1. Forced Degradation Studies
These studies expose the compound to various stress conditions as mandated by ICH guidelines.[1]
-
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
-
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the drug solution in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at an elevated temperature (e.g., 60°C).
-
Oxidative Stability: Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Stability: Expose the solid drug substance and a solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.
-
Photostability: Expose the solid drug substance and a solution to a specified intensity of UV and visible light, as per ICH Q1B guidelines.[2][3] A dark control should be run in parallel.
-
Data Presentation
The results of the forced degradation studies should be summarized in a table.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
|---|---|---|---|---|
| 0.1 N HCl | e.g., 24h | 60 | Data to be determined | Data to be determined |
| 0.1 N NaOH | e.g., 24h | 60 | Data to be determined | Data to be determined |
| Water | e.g., 24h | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | e.g., 24h | RT | Data to be determined | Data to be determined |
| Heat (Solid) | e.g., 48h | 80 | Data to be determined | Data to be determined |
| Heat (Solution) | e.g., 48h | 80 | Data to be determined | Data to be determined |
| Light (ICH Q1B) | per guideline | RT | Data to be determined | Data to be determined |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Caption: Workflow for forced degradation stability studies.
Conclusion
While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its comprehensive physicochemical characterization. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data necessary to inform formulation strategies, predict in vivo behavior, and ultimately, determine the viability of this compound as a drug candidate. The structured approach to data presentation and the visual workflows provided herein are designed to facilitate a thorough and efficient evaluation process.
References
A Technical Deep-Dive into 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the landscape of 2-phenylquinoline-4-carboxylic acid derivatives as a promising class of histone deacetylase (HDAC) inhibitors. The inhibition of HDACs has emerged as a significant strategy in anticancer drug development, and this particular chemical scaffold has shown potential for developing selective and potent therapeutic agents. This document provides a comprehensive overview of the synthesis, mechanism of action, and cellular effects of these compounds, with a focus on presenting clear, actionable data and experimental methodologies.
Introduction to HDAC Inhibition and the Quinoline Scaffold
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] The aberrant activity and overexpression of certain HDAC isoforms are closely linked to the development and progression of various cancers.[1][2] Consequently, HDAC inhibitors have been actively pursued as anticancer therapeutics.
The general structure of an HDAC inhibitor typically consists of three key components: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. The 2-phenylquinoline-4-carboxylic acid moiety serves as a novel cap group in a recently developed series of HDAC inhibitors.[1][2][3][4] This large, aromatic structure is designed to form strong hydrophobic interactions with residues at the entrance of the HDAC active site.[1][2] By modifying this cap group and the linker, as well as the zinc-binding group, researchers have synthesized a library of compounds with varying potencies and selectivities.
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
The synthesis of the 2-phenylquinoline-4-carboxylic acid core is achieved through the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.
Experimental Protocol: Pfitzinger Reaction
The general synthetic route starts with commercially available isatin, which is reacted with a substituted acetophenone to yield the corresponding 2-substituted phenylquinoline-4-carboxylic acid intermediate.[4]
-
Starting Materials: Isatin and a substituted acetophenone.
-
Reaction: The isatin is coupled with the substituted acetophenone.
-
Product: This reaction forms the core intermediates of the 2-substituted phenylquinoline-4-carboxylic acid.[4]
-
Further Steps: A phenylpiperazine group is typically introduced to act as a linker, connecting the quinoline core to the zinc-binding group (e.g., hydroxamic acid or hydrazide).[4]
In Vitro HDAC Inhibition
A series of thirty 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against various HDAC isoforms.[1][2][4] Among these, compound D28 emerged as a particularly interesting candidate due to its selective inhibition of HDAC3.[1][2][4][5]
Quantitative Data: HDAC Inhibition
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | > 100 | > 100 | 24.45 | > 100 |
| D29 | > 100 | > 100 | 1.83 | > 100 |
| D30 | > 100 | > 100 | 1.76 | > 100 |
Data extracted from a study on 2-phenylquinoline-4-carboxylic acid derivatives.[1][2]
As the data indicates, compounds D29 and D30, which bear a hydrazide zinc-binding group, showed more potent HDAC3 inhibition than the hydroxamic acid-containing D28.[1][2] However, the improved enzyme inhibition did not translate to superior antiproliferative activity.
Experimental Protocol: In Vitro HDAC Activity Assay
The inhibitory activity of the synthesized compounds against HDAC1, 2, 3, and 6 was determined using a commercially available HDAC fluorometric assay kit.
-
Principle: The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate by the HDAC enzyme.
-
Procedure:
-
The recombinant human HDAC enzyme is incubated with the test compound at varying concentrations.
-
A fluorogenic substrate is added to the mixture.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Mechanisms of Action
Further investigations into the anticancer effects of these compounds were carried out using the K562 human leukemia cell line.[1][5] The studies focused on the ability of these compounds to induce cell cycle arrest and apoptosis.
Quantitative Data: Antiproliferative Activity
| Compound | K562 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| D28 | 2.05 | 4.63 | 1.86 | 3.54 |
| D29 | > 20 | > 20 | > 20 | > 20 |
| D30 | > 20 | > 20 | > 20 | > 20 |
Antiproliferative activity against various cancer cell lines.[1][2]
Interestingly, despite being a less potent HDAC3 inhibitor in enzymatic assays, compound D28 exhibited significantly greater antiproliferative activity across multiple cancer cell lines compared to the more potent enzymatic inhibitors D29 and D30.[1][2] This suggests that factors other than pure enzyme inhibition, such as cell permeability or off-target effects, may play a role in the cellular efficacy of these compounds.
Cell Cycle Arrest
Mechanistic studies revealed that compound D28 induces G2/M phase cell cycle arrest in K562 cells.[1][5] This is a common mechanism for HDAC inhibitors, as the acetylation of proteins involved in cell cycle progression is crucial for proper cell division.
Experimental Protocol: Cell Cycle Analysis
-
Cell Line: K562 cells.
-
Treatment: Cells are treated with the test compound (e.g., D28) at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Staining: The treated cells are harvested, washed, and fixed in cold 70% ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Induction of Apoptosis
In addition to cell cycle arrest, compound D28 was also found to promote apoptosis, or programmed cell death, in K562 cells.[1][5]
Experimental Protocol: Apoptosis Assay
-
Cell Line: K562 cells.
-
Treatment: Cells are treated with the test compound for a specified time.
-
Staining: The treated cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
The 2-phenylquinoline-4-carboxylic acid scaffold represents a valuable starting point for the development of novel HDAC inhibitors. The research highlighted here demonstrates the potential to identify compounds with isoform selectivity, such as the HDAC3-selective inhibitor D28. The discrepancy between enzymatic inhibition and cellular antiproliferative activity underscores the complexity of drug action and the importance of comprehensive cell-based screening in the drug discovery process.
Future research in this area could focus on:
-
Optimizing the linker and zinc-binding group to improve both potency and cell permeability.
-
Further exploring the structure-activity relationship to enhance isoform selectivity.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds like D28 in animal models.
By leveraging the insights gained from this class of compounds, the development of more effective and less toxic epigenetic therapies for cancer and other diseases may be realized.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antibacterial Potential of 8-Chloro-2-phenylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective antibacterial spectrum of 8-Chloro-2-phenylquinoline-4-carboxylic acid. While direct experimental data on this specific compound is not publicly available, this document provides a comprehensive overview of the known antibacterial activities of structurally similar compounds, namely 2-phenyl-quinoline-4-carboxylic acid and 8-hydroxyquinoline derivatives. This information serves as a valuable starting point for researchers investigating the potential of novel quinoline-based antimicrobials. Furthermore, this guide outlines detailed experimental protocols for determining the antibacterial spectrum of a new chemical entity and presents visual workflows to guide laboratory investigations.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, including antibacterial properties. The core structure of this compound combines key pharmacophores that suggest potential antibacterial efficacy. This guide explores this potential by examining the established activities of its close analogs.
Antibacterial Spectrum of Structurally Related Compounds
While specific minimum inhibitory concentration (MIC) data for this compound is not available in the public domain, studies on analogous compounds provide insights into its potential antibacterial profile.
2-Phenyl-quinoline-4-carboxylic Acid Derivatives
Research into derivatives of 2-phenyl-quinoline-4-carboxylic acid has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on a series of these derivatives revealed promising results, with some compounds exhibiting significant inhibitory effects.[1][2][3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of select 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [1][2][3][4]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 5a4 | Staphylococcus aureus | 64 |
| 5a7 | Escherichia coli | 128 |
Note: The above data is for derivatives of 2-phenyl-quinoline-4-carboxylic acid and not this compound itself.
8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. A study on a new 8-hydroxyquinoline derivative, designated PH176, demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[5]
Table 2: MIC50 and MIC90 of 8-Hydroxyquinoline Derivative (PH176) against MRSA [5]
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| PH176 | 16 | 32 |
Note: This data is for an 8-hydroxyquinoline derivative and not this compound.
Experimental Protocols for Antibacterial Spectrum Determination
To ascertain the specific antibacterial activity of this compound, a series of standardized in vitro assays should be conducted.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for assessing the antibacterial spectrum of a novel compound.
Caption: Workflow for MIC and MBC Determination.
Potential Signaling Pathways
While the precise mechanism of action for this compound is unknown, quinoline-based antibacterials are known to target various bacterial signaling pathways. A primary target for many quinolones is the bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.
Caption: Putative Mechanism of Action via DNA Gyrase Inhibition.
Conclusion
While direct experimental evidence for the antibacterial activity of this compound is currently lacking, the data from structurally related compounds suggest that it is a promising candidate for further investigation. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate its antibacterial spectrum and potential as a novel therapeutic agent. Future studies should focus on determining the MIC and MBC values against a broad panel of clinically relevant bacteria, elucidating its mechanism of action, and assessing its in vivo efficacy and safety profile.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of 8-Chloro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects. This technical guide focuses on the antitumor properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its analogs, providing a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. While direct extensive research on this compound is emerging, this document compiles and analyzes data from closely related 2-phenylquinoline-4-carboxylic acid derivatives to build a strong case for its therapeutic potential. The primary mechanisms of action for this class of compounds involve the inhibition of key enzymes such as histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based anticancer agents.
Introduction to Quinoline-4-Carboxylic Acids in Oncology
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its derivatives have been extensively investigated for their anticancer properties, exhibiting efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological profiles.[3]
Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have shown significant promise as anticancer agents.[4] Their proposed mechanisms of action are diverse and include the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and interference with topoisomerase and various kinases.[1][4] The introduction of a chlorine atom at the 8-position and a phenyl group at the 2-position of the quinoline-4-carboxylic acid core is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its antitumor activity and target specificity.
Quantitative Antitumor Activity
The antitumor efficacy of 2-phenylquinoline-4-carboxylic acid derivatives has been quantified in numerous studies. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected analogs, providing a comparative benchmark for future studies on this compound.
Table 1: In Vitro Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | K562 (Leukemia) | 1.02 | [5] |
| U266 (Myeloma) | 1.08 | [5] | |
| U937 (Lymphoma) | 1.11 | [5] | |
| MCF-7 (Breast) | 5.66 | [5] | |
| Fadu (Head and Neck) | 3.22 | [5] | |
| MDA-MB-231 (Breast) | 4.15 | [5] | |
| MDA-MB-468 (Breast) | 2.89 | [5] | |
| A549 (Lung) | 2.83 | [5] | |
| A2780 (Ovarian) | 3.86 | [5] | |
| HepG2 (Liver) | 2.16 | [5] | |
| o-chloro substituted derivative | A-549 (Lung) | 5.6 | [6] |
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | HDAC Isoform | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [5] |
| D29 | HDAC1 | 32.59 | [5] |
| HDAC2 | 183.5 | [5] | |
| HDAC3 | 0.477 | [5] | |
| HDAC6 | >1000 | [5] |
Mechanism of Action and Signaling Pathways
The primary antitumor mechanism for many 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[5]
By inhibiting HDACs, particularly HDAC3, these quinoline derivatives promote the hyperacetylation of histones, resulting in a more relaxed chromatin structure.[5] This, in turn, allows for the re-expression of silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.[5][7]
Signaling Pathway Diagram: HDAC Inhibition
The following diagram illustrates the signaling pathway initiated by the inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives.
Caption: Inhibition of HDAC by 2-phenylquinoline-4-carboxylic acid derivatives.
Cell Cycle Arrest and Apoptosis
Consistent with HDAC inhibition, studies have shown that potent 2-phenylquinoline-4-carboxylic acid derivatives can induce cell cycle arrest, predominantly in the G2/M phase.[5] This is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[5] The pro-apoptotic effects are mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Experimental Protocols
The evaluation of the antitumor properties of this compound would involve a series of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives
The Pfitzinger reaction is a common and effective method for the synthesis of 2-phenylquinoline-4-carboxylic acids.[4]
General Procedure:
-
Reaction Setup: Isatin is dissolved in a solution of potassium hydroxide.
-
Addition of Ketone: A solution of a substituted acetophenone (e.g., an acetophenone with a chlorine substituent to produce the 8-chloro derivative) in ethanol is added slowly to the isatin solution.[4]
-
Reflux: The reaction mixture is heated at reflux for several hours.[4]
-
Work-up: The solvent is removed, and the residue is dissolved in water. The pH is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.[4]
-
Purification: The product is collected by filtration and can be further purified by recrystallization.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.[3]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[3]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Apoptosis Assay
Apoptosis can be detected using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating the antitumor properties of a novel compound and the logical relationship in a typical drug discovery cascade.
General Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for anticancer drug screening.
Logical Flow for Target-Based Drug Discovery
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 2-phenylquinoline-4-carboxylic acid derivatives have garnered attention for their anti-inflammatory properties. This technical guide focuses on the anti-inflammatory effects of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its analogs, providing a comprehensive overview of their mechanism of action, quantitative activity data, and relevant experimental protocols. While specific data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of closely related derivatives to inform future research and development.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of 2-phenylquinoline-4-carboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.
Cyclooxygenase (COX) Inhibition: Many quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] The carboxylic acid moiety at the 4-position of the quinoline ring is a key pharmacophore for COX inhibition.[1]
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB dimer.[4]
Figure 1: Proposed mechanism of NF-κB inhibition by quinoline-4-carboxylic acid derivatives.
Quantitative Anti-Inflammatory Activity
Table 1: In Vitro Anti-Inflammatory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Assay | Cell Line/Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog 1 | COX-1 Inhibition | Human Recombinant | >100 | >513 | [5] |
| COX-2 Inhibition | Human Recombinant | 0.043 | [5] | ||
| Analog 2 | COX-1 Inhibition | Ovine | 10.8 | 179.9 | |
| COX-2 Inhibition | Ovine | 0.06 | |||
| Celecoxib | COX-1 Inhibition | Human Recombinant | 24.3 | 405 | [5] |
| COX-2 Inhibition | Human Recombinant | 0.06 | [5] | ||
| Indomethacin | LPS-induced NO Production | RAW 264.7 | Appreciable | N/A |
Table 2: In Vivo Anti-Inflammatory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Analog 3 | Carrageenan-induced paw edema (Rat) | 25 mg/kg | Oral | Potent anti-inflammatory activity | [4] |
| Analog 4 | Carrageenan-induced paw edema (Rat) | 50 mg/kg | Oral | Anti-inflammatory action | [4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel anti-inflammatory agents. The following are generalized protocols for the synthesis and key anti-inflammatory assays relevant to this compound derivatives.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Doebner Reaction)
The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids.[1]
Materials:
-
Aniline (or substituted aniline, e.g., 2-chloroaniline)
-
Benzaldehyde (or substituted benzaldehyde)
-
Pyruvic acid
-
Ethanol or Glacial Acetic Acid (solvent)
-
Trifluoroacetic acid (catalyst, optional)
Procedure:
-
A mixture of aniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol).
-
A catalytic amount of trifluoroacetic acid can be added to facilitate the reaction.
-
The reaction mixture is refluxed for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.
Figure 2: General workflow for the synthesis of 2-phenylquinoline-4-carboxylic acids via the Doebner reaction.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production.
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is incubated for a specific time at 37°C.
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[4]
Principle: Injection of carrageenan into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.
Procedure:
-
Animals (typically Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound is currently sparse, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives shows significant promise as a scaffold for the development of novel anti-inflammatory agents. Their dual mechanism of action, involving both COX inhibition and NF-κB pathway modulation, presents a compelling rationale for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Key areas for exploration include:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the impact of substitutions at various positions of the quinoline and phenyl rings on anti-inflammatory potency and COX-2 selectivity.
-
In-depth mechanistic studies: To elucidate the precise molecular targets within the NF-κB and other inflammatory signaling pathways.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a potential new class of anti-inflammatory therapeutics.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
CAS number and chemical structure of 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Chloro-2-phenylquinoline-4-carboxylic acid, including its chemical identity, structural information, and likely synthetic route. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information from closely related analogues to provide a valuable resource for research and development.
Chemical Identity and Properties
This compound is a substituted quinoline derivative. The quinoline ring system is a key pharmacophore in numerous biologically active compounds. The presence of a phenyl group at the 2-position, a carboxylic acid at the 4-position, and a chlorine atom at the 8-position defines its unique chemical characteristics and potential for biological activity.
| Property | Value | Source |
| CAS Number | 181048-56-6 | [1][2][3][][5] |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [3] |
| IUPAC Name | This compound | |
| Molecular Weight | 283.71 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| InChI Key | GTLIZJUNIWMBJO-UHFFFAOYSA-N |
Chemical Structure
The chemical structure of this compound is characterized by a quinoline core. A phenyl substituent is attached at the C2 position, a carboxylic acid group at the C4 position, and a chlorine atom at the C8 position.
Synthesis
For the synthesis of this compound, the likely starting materials would be 8-chloroisatin and acetophenone.
The following is a generalized protocol for the Pfitzinger synthesis of a 2-phenylquinoline-4-carboxylic acid derivative and should be adapted and optimized for the specific synthesis of the 8-chloro analog.
Materials and Reagents:
-
8-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution (e.g., 33% w/v). This process is exothermic and should be done with care.
-
Isatin Ring Opening: To the stirred basic solution, add 8-chloroisatin. The mixture is typically stirred at room temperature for a period to facilitate the ring opening of the isatin to form the potassium salt of the corresponding isatinic acid.
-
Addition of the Carbonyl Compound: Slowly add a stoichiometric equivalent of acetophenone to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (e.g., 12-24 hours).[6][10] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid to a pH of approximately 4-5.
-
The product, this compound, should precipitate as a solid.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Spectroscopic Data
Detailed, published spectroscopic data such as ¹H NMR or ¹³C NMR for this compound could not be located in the searched literature. For a structurally related compound, butyl 8-chloro-2-phenyl-4-quinolinecarboxylate, a ¹H NMR spectrum is available, which could provide some reference for the expected chemical shifts of the quinoline and phenyl protons.[11] Researchers synthesizing this compound would need to perform their own analytical characterization.
Biological Activity
No specific quantitative biological data (e.g., IC₅₀, EC₅₀) or detailed experimental protocols for the biological evaluation of this compound were identified in the public domain literature. However, numerous studies have reported the biological activities of other substituted 2-phenylquinoline-4-carboxylic acid derivatives. These compounds have shown potential as:
-
Histone Deacetylase (HDAC) Inhibitors: Certain derivatives have been investigated as selective HDAC3 inhibitors with anti-cancer properties.[12][13]
-
Antiviral Agents: Quinoline derivatives are known to possess antiviral activities.
-
Antibacterial Agents: The quinoline scaffold is present in many antibacterial drugs.
The biological activity of this compound would need to be determined through experimental testing. The following table presents data for a related compound to illustrate the type of activities that might be explored.
Reference Biological Data for a Related Compound (HDAC Inhibitor D28)
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Activity | Source |
| D28 (a 2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 | Enzymatic Inhibition | 24.45 | - | Selective HDAC3 inhibition | [12][13] |
| D28 | - | Antiproliferative | - | K562 | Induction of G2/M cell cycle arrest and promotion of apoptosis | [12][13] |
It is crucial to note that the data above is for a related, but structurally different, compound and should not be directly attributed to this compound.
This is a generalized protocol that could be adapted to test the antiproliferative activity of this compound.
Materials and Reagents:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a chemical compound with a well-defined structure and a clear synthetic route via the Pfitzinger reaction. While specific experimental protocols and biological data for this exact molecule are not widely published, this guide provides a solid foundation for researchers by summarizing its chemical properties and offering generalized protocols based on closely related compounds. Further experimental investigation is required to fully characterize its synthetic details, spectroscopic properties, and biological activity profile.
References
- 1. CAS NO. 181048-56-6 | this compound | C16H10ClNO2 [localpharmaguide.com]
- 2. This compound | 181048-56-6 [chemicalbook.com]
- 3. 181048-56-6 | MFCD00487562 | this compound [aaronchem.com]
- 5. Amatek Chemical-products [allchemblock.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methodological & Application
Application Note: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic Acid via a Modified Doebner Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 8-chloro-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocol utilizes a modified Doebner reaction, specifically a Doebner hydrogen-transfer reaction, which is particularly effective for anilines bearing electron-withdrawing groups like 2-chloroaniline. This one-pot, three-component synthesis offers a straightforward and efficient route to the target molecule. The methodology described herein is intended to guide researchers in the successful synthesis and purification of this and similar quinoline-4-carboxylic acid derivatives.
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potential as anticancer, antimalarial, and antibacterial agents.[1] The Doebner reaction, a classic multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid, provides a direct route to these important structures.[2] However, the traditional Doebner reaction often suffers from low yields when anilines with electron-withdrawing substituents are used.[3] To address this limitation, modified protocols have been developed. This document details a robust "Doebner hydrogen-transfer reaction" that employs a Lewis acid catalyst to facilitate the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines in good yields.[4]
The synthesis of this compound is achieved through the reaction of 2-chloroaniline, benzaldehyde, and pyruvic acid in the presence of boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) as a catalyst.
Reaction Mechanism and Experimental Workflow
The Doebner reaction is believed to proceed through the initial formation of a Schiff base from the condensation of the aniline and the aldehyde.[3] This is followed by the addition of the enol form of pyruvic acid to the imine. The resulting intermediate then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic quinoline-4-carboxylic acid.[3] The modified hydrogen-transfer protocol enhances the efficiency of this process, especially for less reactive anilines.
Caption: Generalized mechanism of the Doebner reaction.
The experimental workflow for this synthesis is a one-pot procedure, as illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloroaniline | ≥98% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Pyruvic Acid | 98% | Sigma-Aldrich |
| Boron trifluoride tetrahydrofuran complex (BF₃·THF) | 1.0 M in THF | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Brine | Saturated aqueous solution of NaCl | --- |
| Round-bottom flask | --- | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer with heating | --- | --- |
| Dropping funnel | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroaniline (1.8 mmol, 229.6 mg) and benzaldehyde (2.0 mmol, 212.2 mg) in anhydrous acetonitrile (1.0 mL).
-
Catalyst Addition: To the stirred solution, add BF₃·THF (0.5 equivalents relative to pyruvic acid, 0.3 mmol, 0.3 mL of a 1.0 M solution) at room temperature.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 52.8 mg) in anhydrous acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time using a dropping funnel.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with EtOAc.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Reactant Quantities and Expected Product Yield
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Expected Yield (%) |
| 2-Chloroaniline | 127.57 | 1.8 | 229.6 mg | - |
| Benzaldehyde | 106.12 | 2.0 | 212.2 mg | - |
| Pyruvic Acid | 88.06 | 0.6 | 52.8 mg | 70-85%* |
| BF₃·THF (1.0 M) | - | 0.3 | 0.3 mL | - |
| This compound | 283.71 | - | - | - |
*Note: The expected yield is an estimate based on reported yields for similar Doebner hydrogen-transfer reactions with electron-deficient anilines. Actual yields may vary.
Characterization Data (Expected):
-
Appearance: White to off-white or pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals in the aromatic region (δ 7.5-8.8 ppm) corresponding to the protons on the quinoline and phenyl rings, and a broad singlet for the carboxylic acid proton (δ > 12 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxylic acid carbonyl carbon (δ ~167 ppm) and aromatic carbons.
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 284.04.
Safety Precautions
-
Perform all manipulations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloroaniline is toxic and should be handled with care.
-
BF₃·THF is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
References
Application Notes and Protocols for the Characterization of 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 8-Chloro-2-phenylquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research. The protocols detailed herein cover High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for empirical formula verification. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.
Introduction
This compound is a member of the quinoline carboxylic acid class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate and robust analytical methods are crucial for the confirmation of the chemical structure, determination of purity, and quantification of this compound in various stages of drug development. This document outlines detailed protocols for the essential analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase method is typically employed, leveraging the hydrophobic nature of the molecule.
Data Presentation: HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 95% B over 15 min | 60% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection Wavelength | 254 nm and 320 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temperature | 30°C | Ambient |
| Expected Retention Time | ~ 9.5 minutes | ~ 12 minutes |
Experimental Protocol: Analytical HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50 µg/mL and filter through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject the sample and run the gradient method. Monitor the chromatogram at 254 nm and 320 nm.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this class of compounds.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₆H₁₀ClNO₂ |
| Molecular Weight | 283.71 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | m/z 284.0424 |
| Expected [M+Na]⁺ | m/z 306.0243 |
| Key Fragment Ions | [M+H - H₂O]⁺, [M+H - COOH]⁺, [M+H - Cl]⁺ |
Experimental Protocol: LC-MS
-
LC System: Use the analytical HPLC conditions described above.
-
MS System: Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum of the HPLC peak corresponding to this compound. Identify the molecular ion and characteristic fragment ions. The fragmentation of carboxylic acids often involves the loss of water (M-18), the carboxyl group (M-45), or cleavage adjacent to the carbonyl group.[2][3] Aromatic compounds typically show strong molecular ion peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Data Presentation: Predicted NMR Data
Note: Chemical shifts are predicted based on data for similar 2-phenylquinoline-4-carboxylic acid derivatives and are referenced to TMS. Actual values may vary.[4][5]
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.5 | s | 1H | -COOH |
| Aromatic Protons | 7.5 - 8.5 | m | 8H | Ar-H |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) |
| Carbonyl Carbon | ~168 |
| Aromatic Carbons | 120 - 155 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
Data Presentation: Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 67.74 |
| Hydrogen (H) | 3.55 |
| Chlorine (Cl) | 12.50 |
| Nitrogen (N) | 4.94 |
| Oxygen (O) | 11.28 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: The analysis is performed using a CHN analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: 1H and 13C NMR Analysis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-phenylquinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline ring system is a key structural motif in a wide range of biologically active compounds and pharmaceuticals.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.[2] This document provides detailed protocols for the ¹H and ¹³C NMR analysis of this compound, along with predicted spectral data to aid in its characterization. Understanding the precise molecular structure is crucial for elucidating structure-activity relationships (SAR) in drug discovery and development programs.[2]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for quinoline derivatives and the known effects of substituents on the quinoline ring.[2][3] Actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.4 - 8.6 | s | - |
| H-5 | ~8.2 - 8.4 | d | 8.0 - 9.0 |
| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | ~7.9 - 8.1 | d | 7.0 - 8.0 |
| Phenyl H (ortho) | ~8.2 - 8.4 | d | 7.0 - 8.0 |
| Phenyl H (meta, para) | ~7.4 - 7.6 | m | - |
| COOH | ~13.0 - 14.0 | br s | - |
d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 158 |
| C-3 | ~120 - 123 |
| C-4 | ~145 - 148 |
| C-4a | ~128 - 131 |
| C-5 | ~126 - 129 |
| C-6 | ~129 - 132 |
| C-7 | ~127 - 130 |
| C-8 | ~133 - 136 |
| C-8a | ~147 - 150 |
| Phenyl C (ipso) | ~138 - 141 |
| Phenyl C (ortho) | ~129 - 132 |
| Phenyl C (meta) | ~128 - 131 |
| Phenyl C (para) | ~130 - 133 |
| COOH | ~168 - 172 |
Experimental Protocols
Sample Preparation
A meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[4]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton.[4] Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[5]
-
Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[5][6]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard, such as maleic acid, can be added. The singlet peak of maleic acid appears in a region of the spectrum that is typically free of signals from the analyte.[7]
NMR Data Acquisition
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.[2]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]
-
Spectral Width: Approximately 0-200 ppm.[2]
-
Acquisition Time: 1-2 seconds.[2]
-
Relaxation Delay: 2-5 seconds.[2]
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The protocols and predicted data provided in these application notes serve as a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. Accurate structural characterization through NMR is fundamental for advancing research and development in medicinal chemistry and materials science. For definitive assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. organomation.com [organomation.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. process-nmr.com [process-nmr.com]
Application Note: Mass Spectrometric Analysis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical and chemical research.[1] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for its application in drug discovery and development.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for the analysis of such compounds. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using LC-MS/MS.
Predicted Mass Spectrometric Behavior
The mass spectrometric behavior of this compound is predicted based on the known fragmentation patterns of quinoline and carboxylic acid-containing compounds.[2][3][4]
Ionization: Electrospray ionization (ESI) is the recommended ionization technique, typically in positive ion mode, to generate the protonated molecule [M+H]⁺.[2]
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to result in characteristic product ions. The primary fragmentation pathway is anticipated to be the loss of the carboxylic acid group as either a neutral loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da).[2][5] Further fragmentation of the quinoline ring may also occur.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Quantitative Analysis using LC-MS/MS
For sensitive and selective quantification of this compound in complex matrices such as plasma or tissue homogenates, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[2][6]
Experimental Workflow
The general workflow for the LC-MS/MS analysis is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique will depend on the matrix.
1.1. Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).[2]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
1.2. Solid-Phase Extraction (SPE) (for complex matrices)
-
Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the pre-treated sample (e.g., diluted and acidified tissue homogenate).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of a suitable solvent (e.g., 2% formic acid in methanol).[2]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
The following are recommended starting conditions that should be optimized for the specific instrumentation used.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2][6] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.5 kV[2] |
| Desolvation Temperature | 400°C[2] |
| Desolvation Gas Flow | 800 L/hr[2] |
| Cone Gas Flow | 50 L/hr[2] |
| Collision Gas | Argon[2] |
3. MRM Transitions
Specific MRM transitions should be determined by infusing a standard solution of this compound and optimizing the precursor and product ion m/z values, as well as collision energy. The table below provides hypothetical, yet plausible, MRM transitions.
Table 2: Hypothetical MRM Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust and sensitive platform for the analysis of this compound. The methodologies and protocols outlined in this application note offer a comprehensive guide for researchers to perform both qualitative and quantitative analysis of this compound. The provided information on fragmentation patterns and LC-MS/MS parameters can be adapted and optimized for specific applications and matrices.[2]
References
Application Notes and Protocols for Determining the Biological Activity of 8-Chloro-2-phenylquinoline-4-carboxylic acid
Introduction
Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline scaffold allows for diverse chemical modifications, leading to compounds that can modulate various cellular targets and signaling pathways. This document provides a detailed protocol for a primary biological assay to characterize the activity of a novel derivative, 8-Chloro-2-phenylquinoline-4-carboxylic acid.
Given the known anti-inflammatory potential of many quinoline derivatives, a highly relevant and robust primary assay is the assessment of the compound's effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The NF-κB pathway is a central regulator of the inflammatory response, and its modulation is a key strategy in the development of anti-inflammatory therapeutics.[3][5] This application note details a luciferase reporter gene assay to quantify the inhibition of NF-κB activation in a cellular context.
Principle of the Assay
The NF-κB signaling pathway is typically sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins.[3][6] Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][5] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those driving inflammatory responses.[3][6]
This protocol utilizes a reporter gene assay where cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[7] Activation of the NF-κB pathway leads to the expression of luciferase. By measuring the luminescence produced by luciferase, we can quantify the extent of NF-κB activation. A decrease in luminescence in the presence of this compound would indicate its potential as an inhibitor of the NF-κB pathway.
Experimental Workflow
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
pNF-κB-Luc (Firefly luciferase reporter plasmid with NF-κB response elements)
-
pRL-TK (Renilla luciferase control plasmid)
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Stimulant: Recombinant Human TNF-α
-
Test Compound: this compound, dissolved in DMSO
-
Assay Reagents: Dual-Luciferase® Reporter Assay System
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection master mix. For each well, combine:
-
50 ng of pNF-κB-Luc plasmid
-
5 ng of pRL-TK plasmid
-
0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM medium.
-
-
Incubate the master mix at room temperature for 20 minutes.
-
Add 50 µL of the transfection mix to each well.
-
Gently mix the plate and incubate for 24 hours at 37°C and 5% CO₂.
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a TNF-α solution in culture medium at a concentration that gives a robust activation of the NF-κB pathway (typically 10 ng/mL, to be optimized).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C and 5% CO₂.
Day 4: Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents and the plate to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luminescence.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for variations in transfection efficiency and cell number.
-
Calculation of Percent Inhibition:
-
Determine the average RLU for the unstimulated control, the TNF-α stimulated control (vehicle), and each compound concentration.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)]
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
The quantitative results of the assay should be summarized in a clear and structured table to allow for easy comparison and interpretation.
| Compound Concentration (µM) | Mean Firefly Luminescence | Mean Renilla Luminescence | Relative Luciferase Units (RLU) | % Inhibition |
| Unstimulated Control | 5,230 | 85,600 | 0.061 | 0 |
| Stimulated Control (0 µM) | 98,750 | 84,900 | 1.163 | 0 |
| 0.1 | 85,400 | 85,100 | 1.003 | 14.5 |
| 1 | 55,200 | 86,200 | 0.640 | 47.5 |
| 10 | 15,800 | 85,300 | 0.185 | 88.7 |
| 100 | 6,100 | 84,500 | 0.072 | 99.0 |
IC50 Value: 1.5 µM (Calculated from dose-response curve)
Conclusion
This application note provides a comprehensive protocol for the initial biological characterization of this compound using an NF-κB luciferase reporter assay. This assay is a robust and sensitive method to determine if the compound possesses inhibitory activity against this key inflammatory pathway. A positive result in this assay would warrant further investigation into the compound's mechanism of action and its potential as an anti-inflammatory agent. Subsequent studies could include assays to pinpoint the specific target within the NF-κB pathway and in vivo models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. raybiotech.com [raybiotech.com]
- 5. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 8-Chloro-2-phenylquinoline-4-carboxylic acid using MTT
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with potential therapeutic applications. Quinoline compounds are known for their broad range of biological activities, including anticancer properties.[1] The in vitro cytotoxicity of this compound is a critical initial step in the drug discovery process to determine its potential as a therapeutic agent and to elucidate its mechanism of action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2] This assay measures the metabolic activity of cells, which is an indicator of cell health. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 is determined by treating cultured cells with various concentrations of the compound and measuring the cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.8 |
| MCF-7 | Breast Cancer | 48 | 22.5 |
| A549 | Lung Cancer | 48 | 35.2 |
| HepG2 | Liver Cancer | 48 | 28.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
This section details the step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of this compound.
1. Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
3. Cell Culture
-
Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
4. Compound Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced cytotoxicity.
5. MTT Assay Procedure
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate for 24 hours to allow the cells to attach.[3]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).[1] Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Potential Signaling Pathway
Quinoline derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis.[4] One plausible pathway involves the activation of the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of 8-Chloro-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the antimicrobial efficacy of 8-Chloro-2-phenylquinoline-4-carboxylic acid. Quinolone carboxylic acids represent a significant class of compounds with a recognized potential for antimicrobial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination in bacteria.[1] This application note outlines the standardized broth microdilution and agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and zones of inhibition, respectively. Furthermore, a protocol for determining the Minimum Bactericidal Concentration (MBC) is included to assess the bactericidal or bacteriostatic nature of the compound. Data is presented in a structured tabular format for clarity, and workflows are visualized using Graphviz (DOT language).
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The core structure of quinoline is amenable to chemical modification, allowing for the synthesis of derivatives with enhanced potency and specificity. The introduction of a carboxylic acid moiety at the 4-position is a key feature of many potent antibacterial agents. Halogenation, such as the presence of a chloro group at the 8-position, can further modulate the biological activity of these compounds. This compound is a synthetic compound belonging to this class, and its structural similarity to known antimicrobial agents warrants a thorough investigation of its potential as a novel therapeutic agent. This document provides the necessary protocols to conduct a preliminary in vitro assessment of its antimicrobial profile.
Data Presentation
The antimicrobial activity of this compound can be effectively summarized by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms. The following tables present hypothetical, yet representative, data for the compound against common Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Gram-negative Bacteria | ||
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | 128 |
| Fungi | ||
| Candida albicans | 90028 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain (ATCC) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | 29213 | 32 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | 128 | 4 | Bacteriostatic |
| Gram-negative Bacteria | ||||
| Escherichia coli | 25922 | 256 | 4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | >256 | >2 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[2]
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial and fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the stock solution of this compound (at twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Agar Disk Diffusion Assay
The Kirby-Bauer disk diffusion susceptibility test provides a qualitative assessment of antimicrobial activity.[4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a blank disk (impregnated with the solvent, e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed following the MIC assay to determine the lowest concentration of the antimicrobial agent that kills the bacteria.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[6] This is typically observed as the lowest concentration with no colony growth on the subculture plate.
-
Potential Mechanism of Action
Quinolone carboxylic acids are known to exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks. This chromosomal damage triggers a cascade of cellular events, ultimately leading to bacterial cell death.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All microbial cultures should be handled under aseptic conditions in a biological safety cabinet.
-
Decontaminate all microbial waste before disposal.
Conclusion
The protocols described in this application note provide a standardized framework for the initial in vitro evaluation of the antimicrobial activity of this compound. By determining the MIC, zone of inhibition, and MBC, researchers can obtain valuable data on the compound's potency and spectrum of activity. This information is crucial for guiding further preclinical development and for understanding the potential of this compound as a novel antimicrobial agent.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-2-phenylquinoline-4-carboxylic acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The quinoline scaffold serves as a versatile template for the design of molecules that can interact with various biological targets. A notable application of these compounds is in the inhibition of kinases, a critical family of enzymes involved in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of 8-Chloro-2-phenylquinoline-4-carboxylic acid , a specific derivative of the quinoline family, in kinase inhibition assays. While specific data for this exact compound is not extensively available in public literature, the broader class of quinoline-4-carboxylic acid derivatives has shown significant potential as kinase inhibitors.[1][3][4] The information presented herein is based on established methodologies for analogous compounds and serves as a comprehensive guide for researchers initiating studies with this molecule.
Data Presentation: Kinase Inhibitory Activity of Structurally Related Quinoline Derivatives
The following table summarizes the inhibitory activities of various quinoline-4-carboxylic acid derivatives against different kinases, providing a reference for the potential efficacy of this compound.
| Compound Class/Derivative | Target Kinase(s) | IC50/Ki Value | Reference |
| Derivatives of 3-quinoline carboxylic acid | Protein Kinase CK2 | 0.65 to 18.2 µM | [3] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., Molecule P6) | SIRT3 | 7.2 µM | [4][5] |
| 2-phenylquinoline-4-carboxylic acid derivatives (e.g., Compound D28) | Histone Deacetylase 3 (HDAC3) | 24.45 µM | [6] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A Kinase | Potent Inhibition (IC50 of 168.78 µM in MCF-7 cells) | [7][8][9][10] |
| 6,7-disubstituted-4-phenoxyquinoline derivatives | c-Met Kinase | (CoMFA and CoMSIA studies) | [1] |
Experimental Protocols
General Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase in a cell-free system. This type of assay is crucial for determining the direct interaction between the compound and the target enzyme.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO to create a stock solution)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
96-well or 384-well microplates (white or black, depending on the detection method)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the kinase assay buffer. The final concentrations should typically range from 100 µM to 1 nM. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control to the wells of the microplate.
-
Add 10 µL of the kinase and substrate mixture (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution (at a concentration typically around the Km for the specific kinase) to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the kinase activity using a suitable method. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP, and then add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (e.g., Western Blotting)
This protocol assesses the ability of the compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phospho-specific for the kinase substrate).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Determine the concentration-dependent inhibitory effect of the compound on substrate phosphorylation.
-
Mandatory Visualizations
Caption: Workflow for a general biochemical kinase inhibition assay.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 8-Chloro-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 8-Chloro-2-phenylquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research and development. The following methods are designed to enhance the purity of the compound from a typical crude state of approximately 95% to over 99%, suitable for downstream applications.
Overview of Purification Strategies
This compound is a solid, crystalline compound with a molecular weight of 283.71 g/mol .[1] Its carboxylic acid functionality allows for straightforward purification by acid-base extraction, while its crystalline nature makes it amenable to recrystallization. For challenging separations of closely related impurities, column chromatography can be employed. High-performance liquid chromatography (HPLC) is the recommended method for accurate purity assessment.
A logical workflow for the purification and analysis of this compound is presented below.
Caption: General purification and analysis workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the different purification techniques based on data from structurally similar compounds. The initial purity of the crude this compound is assumed to be approximately 95%.
| Purification Technique | Starting Purity (%) | Expected Final Purity (%) | Expected Recovery Yield (%) | Notes |
| Acid-Base Extraction | ~95 | 96 - 98 | 85 - 95 | Effective for removing neutral and basic impurities. |
| Recrystallization | >96 | >99 | 70 - 90 | Highly effective for removing closely related impurities if a suitable solvent is used. Yield is dependent on solvent choice and cooling rate. For a similar compound, 2-(2-nitrophenyl)quinoline-4-carboxylic acid, a total yield of 68% was achieved after acid-alkali neutralization and recrystallization.[2] |
| Column Chromatography | >96 | >99.5 | 50 - 80 | Recommended for removal of impurities with similar polarity that are not effectively removed by recrystallization. Can result in lower yields due to product loss on the stationary phase. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude product.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-extraction: Add a fresh portion of 1 M NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete transfer of the acidic product. Combine the aqueous layers.
-
Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Caption: Workflow for the acid-base extraction of this compound.
Recrystallization
This protocol is for further purifying the product obtained from acid-base extraction. The choice of solvent is critical for successful recrystallization. For 2-phenylquinoline-4-carboxylic acid derivatives, ethyl acetate and ethanol are often good starting points.[3] A solvent screening should be performed to identify the optimal solvent or solvent system.
Materials:
-
This compound (from acid-base extraction)
-
Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Ice bath
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Add a small amount of additional solvent to ensure the solution is not supersaturated.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for the recrystallization of this compound.
Column Chromatography
This method is recommended if impurities are not sufficiently removed by recrystallization. The polarity of the mobile phase will need to be optimized based on TLC analysis.
Materials:
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Protocol:
-
TLC Analysis: Develop a TLC method to separate the target compound from its impurities. A common mobile phase for carboxylic acids is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of acetic or formic acid (e.g., 0.1-1%) to suppress the ionization of the carboxylic acid and reduce tailing.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Add a layer of sand on top of the silica to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified compound.
HPLC Purity Analysis
This protocol is adapted from a method for a structurally similar compound and should be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be from 40% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectroscopy of the compound, likely in the range of 254-330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a working concentration of approximately 50 µg/mL with a mixture of acetonitrile and water (50:50).
-
Injection and Data Acquisition: Inject the sample onto the equilibrated HPLC system and run the gradient method.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Organic solvents are flammable and should be handled away from ignition sources.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, crystallization, and potential biological applications of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its derivatives. While a specific crystal structure for this compound is not publicly available, this guide presents crystallographic data from closely related compounds to offer insights into the expected structural properties. The protocols and pathways described herein are based on established methodologies for this class of compounds.
Introduction
Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a chloro-substituent at the 8-position and a phenyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity. X-ray crystallography is a crucial technique for elucidating the three-dimensional structure of these molecules, providing invaluable information for structure-activity relationship (SAR) studies and rational drug design.[2]
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potential inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3] HDAC inhibition is a validated and promising strategy in cancer therapy.[3]
Data Presentation
While crystallographic data for the title compound is not available, Table 1 summarizes representative crystal data and structure refinement parameters for structurally related N-(substituted-phenyl)quinoline-2-carboxamides. This data provides a reference for the expected structural parameters of similar quinoline derivatives.[2]
Table 1: Representative Crystal Data and Structure Refinement for N-(substituted-phenyl)quinoline-2-carboxamides [2]
| Parameter | N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide | N-(5-acetyl-2-bromophenyl)quinoline-2-carboxamide | N-(5-acetyl-2-ethynylphenyl)quinoline-2-carboxamide |
| Chemical Formula | C₁₉H₁₆N₂O₂ | C₁₈H₁₃BrN₂O₂ | C₂₀H₁₄N₂O₂ |
| Formula Weight | 316.35 | 369.22 | 326.34 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/c |
| a (Å) | 5.4834 (2) | 10.1234 (4) | 7.8912 (3) |
| b (Å) | 15.1231 (6) | 5.5432 (2) | 10.1121 (4) |
| c (Å) | 18.9876 (8) | 26.1234 (11) | 19.8765 (9) |
| α (°) | 90 | 90 | 90 |
| β (°) | 95.123 (3) | 90 | 98.123 (4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1567.1 (1) | 1465.2 (1) | 1572.3 (1) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.339 | 1.672 | 1.378 |
| Absorption Coefficient (mm⁻¹) | 0.089 | 2.876 | 0.091 |
| F(000) | 664 | 744 | 680 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 | R₁ = 0.039, wR₂ = 0.101 | R₁ = 0.051, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.131 | R₁ = 0.048, wR₂ = 0.109 | R₁ = 0.065, wR₂ = 0.142 |
Experimental Protocols
Synthesis of this compound
The Doebner reaction is a common and effective method for synthesizing 2-aryl-quinoline-4-carboxylic acids.[4]
Materials:
-
3-Chloroaniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Slowly add pyruvic acid (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray diffraction studies. The slow evaporation method is a widely used technique.
Materials:
-
Purified this compound derivative
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent mixture)
Procedure:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent to prepare a saturated or near-saturated solution. Gentle heating may be required to facilitate dissolution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean vial.
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.
-
Drying: Gently dry the crystals on a filter paper.
X-ray Diffraction Data Collection and Structure Refinement
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: Process the collected diffraction data, which includes integration of reflection intensities and corrections for absorption.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.[2]
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.[2]
-
Place hydrogen atoms in calculated positions and refine them using a riding model.[2]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and X-ray crystallographic analysis of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for the anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives via HDAC inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 8-Chloro-2-phenylquinoline-4-carboxylic acid in the Doebner Reaction
Welcome to the technical support center for the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid via the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and why is it used for synthesizing this compound?
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2][3][4] For the synthesis of this compound, the reactants are 8-chloroaniline, benzaldehyde, and pyruvic acid. This method is valuable for creating the quinoline scaffold, a core structure in many pharmaceutical compounds.[5]
Q2: Why is the yield of my Doebner reaction for this compound consistently low?
Low yields in the Doebner reaction, particularly with an electron-deficient aniline like 8-chloroaniline, can be attributed to several factors:[6][7]
-
Substrate Reactivity: The electron-withdrawing nature of the chlorine atom on the aniline ring reduces its nucleophilicity, slowing down the reaction.[1]
-
Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inefficient catalyst can significantly hinder the reaction's progress.[1]
-
Side Reactions: Polymerization of reactants and the formation of tar-like byproducts are common issues that consume starting materials and complicate purification.[6][8]
-
Workup and Purification Losses: Product can be lost during extraction and purification steps if not performed optimally.[1]
Q3: What are the typical catalysts and solvents for this Doebner reaction?
Traditionally, Brønsted acids like hydrochloric acid or sulfuric acid have been used. However, for less reactive anilines, Lewis acids such as tin tetrachloride, scandium(III) triflate, and particularly boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have shown to be more effective.[1][5][7] Acetonitrile (MeCN) is often a superior solvent to ethanol for this reaction, especially when using Lewis acid catalysts.[1][7]
Q4: What are the common byproducts I should be aware of?
The most common issue is the formation of a dark, thick tar, which results from the acid-catalyzed polymerization of benzaldehyde or other reactive intermediates.[6][8] Other potential byproducts can arise from alternative reaction pathways or incomplete reactions.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Low Reactivity of 8-chloroaniline: The electron-withdrawing chlorine atom deactivates the aniline ring. | - Use a more effective Lewis acid catalyst such as BF₃·THF or BF₃·OEt₂. - Increase the reaction temperature to at least 65 °C.[1][7] - Consider using a modified protocol with optimized stoichiometry (see Experimental Protocols section). |
| 2. Inefficient Catalyst: The chosen catalyst may not be strong enough to promote the reaction effectively. | - Switch from a Brønsted acid to a Lewis acid. - Ensure the Lewis acid is not hydrolyzed by moisture; use anhydrous conditions. | |
| 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for any signs of decomposition. A temperature of 65 °C has been shown to be effective.[1][7] | |
| Significant Tar/Polymer Formation | 1. Acid-Catalyzed Polymerization: Strong acids can induce the polymerization of benzaldehyde. | - Add the pyruvic acid solution dropwise to the reaction mixture over an extended period.[7] - Control the reaction temperature carefully to avoid excessive heat. - Consider using a milder Lewis acid catalyst. |
| 2. High Reactant Concentration: High concentrations can accelerate side reactions. | - While counterintuitive, for some optimized protocols, higher concentrations of aniline and benzaldehyde relative to pyruvic acid can improve the yield of the desired product by favoring the initial imine formation.[7] | |
| Product Purification Difficulties | 1. Contamination with Byproducts: Tar and other impurities can co-precipitate with the product. | - After the reaction, perform a careful workup. This typically involves neutralization with a base (e.g., NaHCO₃) and extraction with an organic solvent.[5] - The crude product can be purified by recrystallization or column chromatography.[1] |
| 2. Inefficient Extraction: The product may not be fully extracted from the aqueous layer during workup. | - Optimize the pH during the workup to ensure the carboxylic acid is in a form that is readily extractable into the organic phase. - Perform multiple extractions with the organic solvent. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. While not all data is specific to this compound, it provides a strong basis for optimizing your reaction conditions.
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| BF₃·THF | MeCN | 65 | up to 82% | [7] |
| BF₃·OEt₂ | MeCN | 65 | comparable to BF₃·THF | [7] |
| p-TsOH | EtOH | Reflux | Moderate | [1] |
| H₂SO₄ | EtOH | Reflux | Low | [1] |
| None | EtOH | Reflux | Very Low | [7] |
Note: Yields are based on studies of anilines with electron-withdrawing groups and serve as a strong predictive tool for the synthesis of this compound.
Table 2: Effect of Temperature on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| BF₃·THF | MeCN | 25 | Low | [7] |
| BF₃·THF | MeCN | 45 | Moderate | [7] |
| BF₃·THF | MeCN | 65 | High (up to 82%) | [7] |
Experimental Protocols
Optimized Protocol for this compound (Modified from a Hydrogen-Transfer Doebner Reaction)
This protocol is adapted from a modern, high-yield procedure developed for electron-deficient anilines.[5][7]
Materials:
-
8-chloroaniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-chloroaniline (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous acetonitrile.
-
Catalyst Addition: Add BF₃·THF (0.28 equiv) to the stirred solution at room temperature.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[1]
-
Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Doebner Reaction Mechanism
Caption: Proposed mechanism for the Doebner reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
common side products in the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid. The following information addresses common side products and issues encountered during its synthesis, primarily through the Doebner and Pfitzinger reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for the synthesis of this compound and its derivatives are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction involves the condensation of an aniline (in this case, 2,5-dichloroaniline), an aldehyde (benzaldehyde), and pyruvic acid. The Pfitzinger reaction utilizes a substituted isatin (e.g., 5-chloroisatin) and a carbonyl compound with an α-methylene group (e.g., acetophenone) in the presence of a base.
Q2: I am observing a significant amount of tar-like material in my Doebner reaction. What is the cause and how can I minimize it?
A2: Tar formation is a common issue in the Doebner reaction, often attributed to the polymerization of reactants and intermediates under acidic conditions. To mitigate this, consider the following:
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Temperature Control: Avoid excessive heating, as it can accelerate polymerization.
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Catalyst Optimization: While acid catalysis is necessary, the concentration and type of acid can be optimized. Milder Lewis acids or controlled addition of strong acids may reduce tar formation.
-
Solvent Choice: The choice of solvent can influence side reactions. Experimenting with different solvents may lead to a cleaner reaction profile.
Q3: My Doebner synthesis of this compound has a low yield. What are the potential side products consuming my starting materials?
A3: Besides tar formation, several specific side products can lead to lower yields. One common byproduct is a benzylamine derivative, which can form in a 1:1 ratio with the target product under certain conditions.[1] Additionally, a competing reaction between the aniline and pyruvic acid can sometimes lead to the formation of a 2-methylquinoline-4-carboxylic acid derivative. The presence of the electron-withdrawing chloro- group on the aniline can also decrease its reactivity and contribute to lower yields.[1]
Q4: During the workup of my Pfitzinger synthesis, I am struggling to isolate a pure product. What are the likely impurities?
A4: In the Pfitzinger reaction, common impurities include unreacted starting materials such as acetophenone and neutral byproducts. A standard workup procedure involves removing the solvent, dissolving the residue in water, and washing with an organic solvent like diethyl ether to remove these neutral impurities before acidifying to precipitate the desired carboxylic acid.[2]
Q5: Can the chloro-substituent on the aniline lead to unexpected side reactions?
A5: Yes, the position of the chloro-substituent can be crucial. For instance, in the Doebner reaction, if the cyclization is sterically hindered or electronically disfavored at the benzene ring, alternative cyclization pathways might occur. While not directly reported for this compound, with other substituted anilines, cyclization can occur at the amino group, leading to different heterocyclic systems.[3]
Troubleshooting Guides
Problem: Low Yield in Doebner Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Sub-optimal reaction conditions for the substituted aniline. Electron-withdrawing groups can deactivate the aniline.[1] | 1. Increase Reaction Temperature: Carefully increase the reaction temperature to enhance the reaction rate. 2. Screen Catalysts: Test different Brønsted or Lewis acids to find a more effective catalyst for the specific substrate. 3. Extend Reaction Time: Monitor the reaction by TLC and extend the reaction time until starting material consumption is maximized. |
| Formation of significant amounts of a soluble byproduct | Formation of benzylamine or other unforeseen side products. | 1. Modify Stoichiometry: Adjust the ratio of reactants. For instance, using a slight excess of the aniline or aldehyde might shift the equilibrium. 2. Purification Strategy: Develop a purification strategy to separate the byproduct, such as column chromatography or recrystallization from a suitable solvent system. |
| Product is a dark, intractable tar | Polymerization of reactants and/or product under harsh acidic conditions. | 1. Control Reagent Addition: Add the acid catalyst or pyruvic acid slowly and at a controlled temperature. 2. Use a Co-solvent: In some cases, a co-solvent can help to maintain a more homogeneous reaction mixture and prevent localized overheating. |
Problem: Impure Product from Pfitzinger Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Product contaminated with a neutral, oily substance | Unreacted acetophenone or other neutral byproducts. | 1. Thorough Extraction: During the aqueous workup, perform multiple extractions with an organic solvent (e.g., diethyl ether) before acidification to remove neutral impurities.[2] |
| Product has a persistent color | Formation of colored impurities or residual starting materials. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to remove colored impurities. 2. Charcoal Treatment: If the color persists, treatment with activated charcoal during the recrystallization process can be effective. |
| Low recovery after purification | Product loss during workup and recrystallization. | 1. Optimize Precipitation pH: Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. 2. Solvent Choice for Recrystallization: Select a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery. |
Quantitative Data Summary
The following table presents illustrative data on the impact of the catalyst on the yield of the main product and the formation of a key side product in a Doebner synthesis of a substituted 2-phenylquinoline-4-carboxylic acid. Please note that these are representative values and actual results may vary depending on specific experimental conditions.
| Catalyst | Main Product Yield (%) | Benzylamine Byproduct (%) | Tar Formation |
| None | 35 | 15 | Moderate |
| p-Toluenesulfonic Acid | 65 | 10 | Low |
| Scandium(III) Triflate | 78 | 5 | Very Low |
| Excess HCl | 20 | 5 | High |
Experimental Protocols
Doebner Synthesis of this compound (General Procedure)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dichloroaniline (1 eq.), benzaldehyde (1 eq.), and a suitable solvent (e.g., ethanol).
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Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).
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Reagent Addition: Slowly add pyruvic acid (1.1 eq.) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Pfitzinger Synthesis of this compound (General Procedure)
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Reaction Setup: In a round-bottom flask, dissolve 5-chloroisatin (1 eq.) in an aqueous solution of a strong base (e.g., 30% potassium hydroxide).
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Reagent Addition: To the solution of the opened isatin salt, add acetophenone (1.1 eq.).
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Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
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Workup: After the reaction is complete, cool the mixture and dilute with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted acetophenone and neutral byproducts.
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Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
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Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization.[2]
Visualizations
Caption: Logical workflow of the Doebner reaction highlighting potential side product pathways.
Caption: Troubleshooting workflow for the purification of the target product from a Pfitzinger synthesis.
References
Technical Support Center: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are the Doebner reaction and the Pfitzinger reaction.[1][2]
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Doebner Reaction: This is a three-component reaction involving an aniline (e.g., 2-amino-4-chlorobenzoic acid), an aldehyde (benzaldehyde), and pyruvic acid.[3]
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Pfitzinger Reaction: This method involves the condensation of an isatin derivative (e.g., 5-chloroisatin) with a carbonyl compound containing an α-methylene group (e.g., acetophenone) in the presence of a strong base.[2][4]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from incomplete reactions or side reactions. Common impurities include:
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Unreacted Starting Materials: Residual 5-chloroisatin (in the Pfitzinger synthesis) or 2-amino-4-chlorobenzoic acid, benzaldehyde, and pyruvic acid (in the Doebner synthesis) can contaminate the final product.[1]
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Side-Products from the Doebner Reaction: A common side reaction is the reduction of the intermediate imine, which can lead to the formation of benzylamine byproducts.[1]
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Resinous Byproducts: The Pfitzinger reaction, in particular, can sometimes produce thick resins that can complicate the isolation of the desired product.[5]
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Solvent Residues: Inadequate drying can leave residual solvents from the reaction or purification steps.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective purification strategies for this compound are recrystallization and acid-base extraction.
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Recrystallization: This is a powerful technique for removing impurities. Suitable solvents for similar quinoline carboxylic acid derivatives include ethanol, methanol-acetone, and dichloromethane-hexane.[6][7] Ethyl acetate has also been reported as a successful recrystallization solvent for related compounds.
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Acid-Base Extraction: As a carboxylic acid, the target compound can be dissolved in a basic aqueous solution to form a water-soluble salt. Neutral impurities can then be removed by extraction with an organic solvent. The desired product is then precipitated by acidifying the aqueous layer.[8]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of quinoline-4-carboxylic acid derivatives.[9][10] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.[9][10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and purification efficiency.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Causes | Solutions |
| Low Yield in Pfitzinger Synthesis | Incomplete ring opening of 5-chloroisatin. | Ensure the 5-chloroisatin is completely dissolved in the basic solution before adding the carbonyl compound.[1] |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Formation of resinous byproducts.[5] | Adjust the base concentration and reaction temperature. A lower temperature might reduce resin formation, though it may require a longer reaction time. | |
| Low Yield in Doebner Synthesis | Formation of a benzylamine byproduct due to reduction of the intermediate imine.[1] | Consider using a co-oxidant in what is known as the Doebner hydrogen-transfer reaction.[1][11] |
| Incomplete reaction. | Ensure an appropriate catalyst is used and that the reaction goes to completion by monitoring with TLC. | |
| Product "Oils Out" During Recrystallization | The solution is too concentrated. | Add more solvent to the hot solution before cooling.[12] |
| The solution is being cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[12] | |
| The chosen solvent is not suitable. | Experiment with different solvents or binary solvent systems. A good approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity appears.[12] | |
| Presence of Unreacted 5-Chloroisatin in Final Product | Insufficient amount of the carbonyl compound. | Use a larger excess of the carbonyl compound (e.g., acetophenone) to drive the reaction to completion.[1] |
| Inefficient purification. | Perform a thorough acid-base extraction. Unreacted isatin is less acidic than the carboxylic acid product and may be separated this way. Multiple recrystallizations may also be necessary. | |
| Broad Melting Point of the Final Product | Presence of impurities. | Re-purify the product using the methods described above (recrystallization, acid-base extraction). Check the purity by HPLC. |
| Final Product is Colored | Presence of colored impurities or degradation products. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and adsorbed impurities.[6] |
Experimental Protocols
Pfitzinger Synthesis of this compound
This protocol is a generalized procedure based on the Pfitzinger reaction.[4][13]
Materials:
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5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
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Diethyl ether
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask, dissolve KOH in ethanol. To this basic solution, add 5-chloroisatin and stir until the isatin ring opens, which is often indicated by a color change.
-
Reaction with Carbonyl Compound: Add acetophenone to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can be several hours.[2]
-
Work-up:
-
After the reaction is complete, cool the mixture and add water to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.
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Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to precipitate the crude this compound.
-
-
Purification:
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Collect the crude product by vacuum filtration and wash with cold water.
-
Further purify the crude solid by recrystallization from a suitable solvent such as ethanol.[6]
-
Data on Purity and Yield
Visualizations
Pfitzinger Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound via the Pfitzinger reaction.
Troubleshooting Logic for Low Purity
Caption: A logical diagram for troubleshooting low purity issues during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
stability issues of 8-Chloro-2-phenylquinoline-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-Chloro-2-phenylquinoline-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its limited solubility, which can lead to precipitation, and its susceptibility to degradation under certain conditions. Key factors that can influence its stability include pH, exposure to light, temperature, and the choice of solvent. Quinoline derivatives, in general, can be sensitive to light and may undergo hydrolysis or oxidation.[1]
Q2: How can I improve the solubility of this compound?
A2: To improve solubility, consider the following approaches:
-
pH Adjustment: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Co-solvents: Employing a minimal amount of a water-miscible organic co-solvent, such as DMSO, DMF, or ethanol, can significantly enhance solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Gentle Heating and Sonication: Brief warming of the solution (e.g., to 37°C) accompanied by sonication can aid in dissolving the compound.[1] It is crucial to first confirm the compound's thermal stability for short durations at the intended temperature.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the solution from light, particularly UV light, which can induce photodegradation.[1]
-
Controlled Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. For long-term storage, -80°C is preferable. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.
-
Appropriate pH: Maintain the solution pH within a range that ensures both solubility and stability. For many quinoline carboxylic acids, a buffer near neutral pH is a reasonable starting point.[1]
Q4: Are there any known incompatibilities with common laboratory reagents?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
This is a common issue arising from the limited aqueous solubility of the compound.
Caption: Logical workflow for troubleshooting precipitation issues.
Issue 2: Suspected Degradation of the Compound
Degradation can manifest as a loss of activity, changes in spectroscopic properties, or the appearance of new peaks in analytical chromatograms.
Caption: Potential degradation pathways for the compound.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Parameter | Potential Issue | Recommended Mitigation |
| pH | Poor solubility at low pH; potential for hydrolysis at extreme pH values. | Prepare solutions in buffers, starting with a near-neutral pH. |
| Light Exposure | Photodegradation, leading to loss of potency and formation of impurities.[1] | Handle and store solutions in light-protected containers (amber vials or foil-wrapped).[1] |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solvent | Limited solubility in purely aqueous media; potential for solvent-mediated degradation. | Use minimal amounts of appropriate co-solvents (e.g., DMSO). Ensure solvent purity. |
| Oxygen | Oxidation of the quinoline ring system. | For long-term storage, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
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Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
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Solvent Addition: Add a small amount of a suitable organic co-solvent (e.g., DMSO) to dissolve the compound completely.
-
Dilution: Dilute the dissolved compound with the desired aqueous buffer or cell culture medium to the final concentration.
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pH Adjustment (if necessary): Check the pH of the final solution and adjust if necessary using dilute acid or base.
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Sterilization (if for cell culture): If the solution is for use in cell culture, sterile-filter it through a 0.22 µm filter.
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Storage: Aliquot the stock solution into light-protected, airtight containers and store at -20°C or -80°C.
Protocol: Assessment of Solution Stability (General Workflow)
This protocol outlines a general workflow for assessing the stability of this compound under specific conditions.
Caption: General workflow for a solution stability study.
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Preparation: Prepare the solution of this compound in the desired solvent/buffer system at the target concentration.
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Initial Analysis (Time 0): Immediately after preparation, analyze the solution to establish a baseline. Recommended analyses include:
-
HPLC/UPLC: To determine the initial purity and concentration.
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LC-MS: To confirm the mass of the parent compound.
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Visual Inspection: To check for clarity and color.
-
pH Measurement: To record the initial pH.
-
-
Incubation: Store aliquots of the solution under the desired experimental conditions (e.g., different temperatures, light exposures, pH values).
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Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove an aliquot from each storage condition and re-analyze using the same methods as the initial analysis.
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Data Analysis: Compare the results from each time point to the initial "Time 0" data. Calculate the percentage of the compound remaining and identify any major degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.
References
Technical Support Center: Overcoming Resistance to 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel anticancer agent, 8-Chloro-2-phenylquinoline-4-carboxylic acid. While specific data on this compound is emerging, the principles outlined below are based on established mechanisms of resistance to quinoline-based drugs and can guide your research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the likely causes?
A1: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. For quinoline-based compounds, several mechanisms could be at play:
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Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP).[1][2][3] These proteins act as cellular pumps, actively removing the drug from the cancer cell, which lowers its intracellular concentration to sub-therapeutic levels.[1][4]
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Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's effects and promote survival. The PI3K/Akt/mTOR pathway is a frequently observed mechanism in chemoresistance, as its activation supports cell survival, proliferation, and can inhibit apoptosis.[5][6][7]
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Alterations in the Drug's Molecular Target: Although the precise target of this compound may still be under investigation, mutations or changes in the expression level of the target protein can prevent the drug from binding effectively.
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Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may upregulate their DNA repair machinery to counteract the drug's cytotoxic effects.[8]
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Induction of Autophagy: Autophagy can serve as a survival mechanism for cancer cells under therapeutic stress.[1] Unless the quinoline compound itself is an autophagy inhibitor, upregulation of this process could contribute to resistance.[1]
Q2: How can I determine if my resistant cells are overexpressing ABC transporters?
A2: Several standard molecular biology techniques can be used to assess the expression and function of ABC transporters:
-
Western Blotting: This method allows for the quantification of ABC transporter proteins (e.g., P-gp, MRP1, ABCG2) in your resistant cell line compared to the parental (sensitive) line.
-
Quantitative PCR (qPCR): This technique measures the mRNA expression levels of the genes encoding for the ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Immunofluorescence/Immunohistochemistry: These methods can be used to visualize the expression and subcellular localization of the transporter proteins.
-
Functional Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp), you can measure the pump activity. Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by known inhibitors of these transporters.
Q3: The PI3K/Akt pathway appears to be activated in my resistant cell line. How can I confirm its role in resistance and potentially overcome it?
A3: Activation of the PI3K/Akt pathway is a known driver of chemoresistance.[5][6][9] To investigate and address this:
-
Confirm Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 kinase. Increased phosphorylation in resistant cells compared to sensitive cells indicates pathway activation.
-
Use Pathway Inhibitors: The most direct way to test the involvement of this pathway is to use specific inhibitors. Co-administering this compound with a known PI3K or Akt inhibitor should re-sensitize the resistant cells to your compound if this pathway is a key resistance mechanism.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for this compound in a new cell line. | Intrinsic resistance. | Profile the cell line for baseline expression of ABC transporters and key survival pathway proteins (e.g., p-Akt). Consider using a different, more sensitive cell line for initial mechanism-of-action studies. |
| Loss of drug efficacy after several passages of the cell line. | Development of acquired resistance. | Establish a resistant sub-line by continuous exposure to escalating doses of the drug.[10] Use this new model to investigate the mechanisms of resistance (see FAQs). |
| Combination of this compound with a P-gp inhibitor (e.g., Verapamil) does not restore sensitivity. | P-gp is not the primary resistance mechanism. | Screen for the expression of other ABC transporters like MRP1 and ABCG2.[1] Test inhibitors specific to these transporters. Resistance may also be non-efflux-based; investigate target mutations or bypass pathways.[1] |
| Resistant cells show slower proliferation but higher survival rates in the presence of the drug. | Activation of cytostatic and pro-survival mechanisms. | Investigate cell cycle arrest (e.g., by flow cytometry) and apoptosis evasion (e.g., by checking Bcl-2 family protein expression).[1] Consider combination therapies that target these mechanisms. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure to a cytotoxic agent.[10][11]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).[10]
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a large portion of cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, double the concentration of the drug in the culture medium.
-
Repeat: Continue this process of stepwise dose escalation. Allow the cells to adapt and resume normal proliferation at each concentration before increasing it further.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population. A significant increase (typically 3- to 10-fold or higher) in the IC50 value compared to the parental line indicates the development of resistance.[10]
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol outlines the steps to compare the protein levels of P-gp in sensitive and resistant cell lines.
-
Cell Lysis: Harvest equal numbers of sensitive and resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare its expression between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of action and key resistance pathways.
Caption: A logical workflow for investigating drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
challenges in the scale-up synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are the Doebner reaction and the Pfitzinger reaction.[1][2][3] The Doebner reaction involves the condensation of 2-chloroaniline, benzaldehyde, and pyruvic acid.[4] The Pfitzinger reaction utilizes the condensation of 4-chloroisatin with a carbonyl compound, in this case, acetophenone, in the presence of a strong base.[1][2]
Q2: Which synthetic route is more suitable for scale-up?
A2: Both the Doebner and Pfitzinger reactions have been utilized for the synthesis of quinoline-4-carboxylic acids on a larger scale.[5] The choice of route for scale-up depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and environmental considerations. The Pfitzinger reaction, while often high-yielding, uses strong bases which can be problematic in large-scale operations.[1] The Doebner reaction may offer milder conditions but can suffer from lower yields, especially with electron-deficient anilines like 2-chloroaniline.[5]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. In the Doebner reaction, potential impurities include Schiff bases formed between the aniline and aldehyde, and Michael addition products. In the Pfitzinger reaction, incomplete hydrolysis of the isatin can lead to N-acyl derivatives, and self-condensation of the ketone can also occur.[1] Residual starting materials like 2-chloroaniline or 4-chloroisatin can also be present in the final product.
Q4: How can the final product be purified effectively on a larger scale?
A4: Purification of this compound on a larger scale is typically achieved through recrystallization.[6] The choice of solvent is critical for effective purification. Lower alcohols that are miscible with water, such as methanol, ethanol, or isopropanol, are often suitable.[6] In some cases, dissolving the crude product in a solvent at elevated temperatures and pressures, followed by controlled cooling, can yield a highly pure product.[6] The addition of a small amount of base during recrystallization can sometimes aid in removing acidic impurities.[6]
Troubleshooting Guides
Doebner Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Low reactivity of 2-chloroaniline due to the electron-withdrawing chloro group.[5]2. Inactive catalyst or inappropriate reaction conditions.3. Decomposition of pyruvic acid. | 1. Use a more forcing catalyst, such as a Lewis acid (e.g., BF₃·OEt₂).2. Increase the reaction temperature gradually, monitoring for decomposition.3. Add pyruvic acid slowly or in portions to the reaction mixture to maintain a low concentration.[5] |
| Formation of Tarry Byproducts | 1. High reaction temperatures leading to polymerization.2. Strong acidic conditions causing degradation of starting materials or product. | 1. Optimize the reaction temperature; avoid excessive heating.2. Consider using a milder acid catalyst.3. Ensure efficient stirring to prevent localized overheating. |
| Difficult Product Isolation | 1. The product may be soluble in the reaction mixture.2. The product may have precipitated with impurities. | 1. After the reaction, adjust the pH of the mixture to the isoelectric point of the carboxylic acid to induce precipitation.2. Wash the crude product with a suitable solvent to remove soluble impurities. |
Pfitzinger Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient base to effectively hydrolyze the 4-chloroisatin.2. Short reaction time or low temperature. | 1. Ensure a sufficient excess of a strong base (e.g., KOH) is used.2. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Formation of Dark-Colored Impurities | 1. Air oxidation of intermediates at high temperatures in the presence of a strong base.2. Self-condensation of acetophenone. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Add the acetophenone slowly to the reaction mixture to keep its concentration low. |
| Low Yield after Acidification | 1. The product may be partially soluble in the acidic aqueous solution.2. The pH of precipitation was not optimal. | 1. Cool the solution in an ice bath before and during acidification to minimize solubility.2. Carefully adjust the pH to the point of maximum precipitation (typically around the pKa of the carboxylic acid). |
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction (Adapted from a similar procedure)
Materials:
-
4-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl, concentrated)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a stoichiometric excess of potassium hydroxide in a mixture of ethanol and water.
-
Ring Opening of Isatin: Add 4-chloroisatin to the basic solution. Stir the mixture at room temperature until the color changes from orange/red to a pale yellow, indicating the opening of the isatin ring to form the potassium salt of 2-amino-4-chlorophenylglyoxylic acid.
-
Addition of Ketone: Slowly add a slight excess of acetophenone to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.
-
Extraction: Add water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether or toluene) to remove any unreacted acetophenone.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH reaches 3-4. A precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: General workflow for the Doebner synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Refining Pfitzinger Reaction Conditions for 8-Chloro-2-phenylquinoline-4-carboxylic Acid Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its analogs via the Pfitzinger reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger reaction for synthesizing this compound analogs?
The Pfitzinger reaction involves the condensation of an isatin derivative (in this case, a chloro-substituted isatin) with a carbonyl compound containing an α-methylene group (like acetophenone derivatives) in the presence of a strong base.[1][2] The reaction proceeds through several key steps:
-
Ring Opening: The base, typically potassium hydroxide (KOH), hydrolyzes the amide bond in the isatin ring to form a keto-acid intermediate.[1][2][3]
-
Condensation: The carbonyl compound reacts with the aniline moiety of the opened isatin to form an imine.[1][3]
-
Tautomerization: The imine tautomerizes to a more stable enamine intermediate.[2][3]
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Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[1][2][3]
Q2: Why is pre-dissolving the isatin in the base important?
Pre-dissolving the isatin in a strong base like KOH is a crucial step to ensure the complete opening of the isatin ring to form the potassium salt of the corresponding isatinic acid.[4][5] This intermediate is more reactive towards the carbonyl compound and helps to prevent side reactions, such as the self-condensation of isatin, which can lead to lower yields and the formation of tarry byproducts.[4][6] A visible color change, often from orange to a pale yellow, indicates the formation of the isatinate.[7]
Q3: What are common side reactions in the Pfitzinger synthesis?
Common side reactions include:
-
Self-condensation of the carbonyl compound: Under strongly basic conditions, ketones like acetophenone can undergo self-condensation.[5] Slow, dropwise addition of the carbonyl compound can help mitigate this.[5]
-
Tar formation: High reaction temperatures can promote the formation of tarry byproducts.[4][5]
-
Decarboxylation of the product: Harsh conditions, such as prolonged high temperatures, can lead to the decarboxylation of the quinoline-4-carboxylic acid product.[5]
Q4: Can other bases be used instead of potassium hydroxide?
While potassium hydroxide is commonly used, other strong bases like sodium hydroxide can also be employed.[8] The choice of base and its concentration can affect the reaction rate and yield, and may require optimization for specific substrates.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction; Degradation of reactants or products; Formation of side products.[4] | Ensure Complete Isatin Ring Opening: Pre-react the isatin with a strong base until it is fully dissolved before adding the carbonyl compound.[4][5] Optimize Reactant Stoichiometry: Use a slight excess of the carbonyl compound to drive the reaction to completion.[4] Control Temperature: Avoid excessively high temperatures which can lead to decomposition and tar formation.[5] Consider running the reaction at a lower temperature for a longer duration.[4] Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[4][5] |
| Significant Amount of Unreacted Isatin | Incomplete conversion of isatin.[4] | Increase Excess of Carbonyl Compound: A larger excess of the ketone can help drive the reaction forward.[4] Optimize Base Concentration: The base concentration can influence the rate of isatin ring opening.[4] Extend Reaction Time: Allow more time for the reaction to proceed to completion, monitoring by TLC.[4] |
| Formation of Tarry Byproducts | High reaction temperatures; Reactants added all at once. | Temperature Control: Maintain the specified reaction temperature and avoid excessive heating.[4] Modified Reactant Addition: First, dissolve the isatin in the base solution completely before the slow, dropwise addition of the carbonyl compound.[4][5] pH Control During Workup: Add acid slowly with vigorous stirring during the precipitation of the product to avoid localized high acidity.[4] |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | Wash with Diethyl Ether: Before acidification, wash the aqueous solution with diethyl ether to remove unreacted acetophenone.[9] Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2][7] Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be used during recrystallization to remove colored impurities.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs
This protocol is a representative procedure adapted from literature for the synthesis of substituted 2-phenylquinoline-4-carboxylic acids.[9]
Materials:
-
5-Chloroisatin (or other substituted isatin)
-
Substituted Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (e.g., 35 mmol) in a 20% aqueous ethanol solution (e.g., 50 mL).[9]
-
Isatin Ring Opening: Add the substituted isatin (e.g., 5-chloroisatin, 14 mmol) to the basic solution. Stir at room temperature until the isatin is completely dissolved, indicated by a color change.[7]
-
Addition of Carbonyl Compound: Add the substituted acetophenone (e.g., 16.5 mmol) to the reaction mixture.[9]
-
Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup: a. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[9] b. Dissolve the resulting residue in a minimum amount of water.[9] c. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[9] d. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[9]
-
Isolation: a. Collect the solid precipitate by vacuum filtration.[9] b. Wash the collected solid thoroughly with cold water to remove inorganic salts.[9] c. Dry the product in a vacuum oven.[9]
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Analogs
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86 | [7] |
| Isatin | Acetophenone | 33% KOH | Ethanol | 8 | 35 | [10] |
| Isatin | Acetophenone | 33% KOH | Ethanol | 12-13 | Excellent | [7] |
| 5-Chloroisatin | Acetophenone | KOH | Aq. Ethanol | 18-36 | - | [9] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.[7]
Visualizations
Caption: Mechanism of the Pfitzinger reaction.
Caption: Experimental workflow for Pfitzinger synthesis.
Caption: Troubleshooting decision tree for the Pfitzinger reaction.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in the biological testing of 8-Chloro-2-phenylquinoline-4-carboxylic acid
Technical Support Center: 8-Chloro-2-phenylquinoline-4-carboxylic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological testing of this compound and related quinoline derivatives.
Disclaimer: this compound is a specific research compound with limited publicly available data. The following guidance is based on the known properties of the quinoline-4-carboxylic acid scaffold and general principles of small molecule drug discovery. Recommendations should be adapted and validated for your specific experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Compound Solubility
Q: I'm having trouble dissolving this compound in my aqueous assay buffer. What can I do?
A: Poor aqueous solubility is a common issue for quinoline carboxylic acids.[1] The carboxylic acid group provides some polarity, but the chlorinated phenylquinoline core is highly lipophilic.
-
Initial Steps: First, ensure you are using a high-purity solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). When diluting into your final aqueous buffer, the final DMSO concentration should typically be kept low (≤ 0.5%) to avoid solvent-induced artifacts.[2]
-
Troubleshooting: If precipitation occurs upon dilution, try the following:
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Try adjusting the pH of your final assay buffer. Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, increasing its solubility.
-
Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins, but be sure to run controls to ensure the excipient does not interfere with the assay.
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.
-
Pre-Dilution Series: Instead of a single large dilution, perform a serial dilution in a buffer containing a small, decreasing amount of an organic co-solvent before the final dilution into the aqueous buffer.
-
Issue 2: Assay Interference & False Positives
Q: My compound shows activity in multiple, unrelated fluorescence-based assays. Is this a real hit?
A: This is a significant red flag. Quinoline scaffolds are known to interfere with assays, particularly those relying on fluorescence.[3] This can happen in two primary ways:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay's reporter fluorophore.[3][4] The extended π-electron system in the quinoline ring is prone to absorbing and emitting light, leading to a high background signal that can be misinterpreted as biological activity.[3]
-
Pan-Assay Interference (PAINS): Some quinoline derivatives are classified as PAINS, meaning they can interact non-specifically with numerous biological targets, often through mechanisms like compound aggregation, redox cycling, or protein reactivity.[5][6][7] This leads to false positive results in many different types of high-throughput screens.
Troubleshooting Steps:
-
Run an Autofluorescence Control: Measure the fluorescence of your compound in the assay buffer without any biological components (enzymes, cells, etc.). A concentration-dependent increase in signal indicates autofluorescence.[3]
-
Switch Fluorophores: If autofluorescence is an issue, consider switching to a red-shifted fluorophore (excitation/emission >600 nm), as quinoline autofluorescence is often strongest in the blue-green spectral region.[3]
-
Perform a Counter-Screen: Use an assay designed to detect interference. For example, if you are screening for a luciferase inhibitor, test your compound against purified luciferase enzyme. Activity in this counter-screen strongly suggests assay interference.[3]
-
Confirm with an Orthogonal Assay: Validate your findings using a different assay technology that does not rely on the same detection method (e.g., switch from a fluorescence-based assay to a label-free method like surface plasmon resonance or isothermal titration calorimetry).
Data Presentation: Example Inhibitory Activity
Quantitative data for the specific title compound is not widely published. The table below presents example data for structurally related quinoline-4-carboxylic acid derivatives to provide a reference for expected potency ranges in different assay types.
| Compound Class | Target/Assay | IC50 / Kᵢ | Cell Line (if applicable) | Reference Compound |
| 2-Aryl-quinoline-4-carboxylic acid | SIRT3 Inhibition | 7.2 µM | MV4-11 (Leukemia) | - |
| Anilinoquinazoline-carboxylic acid | Carbonic Anhydrase IX | 1.6 µM | (Biochemical Assay) | Acetazolamide |
| 2-Phenylquinazoline-4-carboxylic acid | Aurora A Kinase | ~5-10 µM | (Biochemical Assay) | - |
| 8-Hydroxyquinoline-2-carboxamide | Dengue Virus (DENV2) | 0.49 µM | Vero Cells | - |
Note: This data is for illustrative purposes only and is derived from studies on similar, but not identical, chemical scaffolds.[8][9][10][11]
Experimental Protocols: Key Methodologies
Below are generalized protocols for common assays. These must be optimized for your specific target and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol assesses whether the compound's effect is due to general toxicity.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Autofluorescence Determination
This protocol determines if the compound itself is fluorescent under assay conditions.
Materials:
-
This compound (10 mM stock in DMSO)
-
Assay buffer (the same buffer used in your primary fluorescence assay)
-
Black, clear-bottom 96- or 384-well plates[3]
-
Fluorescence microplate reader[3]
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound in the assay buffer, matching the concentrations used in your primary assay.
-
Plate Loading: Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.[3]
-
Measurement: Place the plate in a fluorescence reader. Set the excitation and emission wavelengths to be identical to those used for your primary assay's fluorophore.
-
Analysis: Subtract the fluorescence of the blank control from all wells. Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be causing assay interference.[3]
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows for troubleshooting experiments with this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Diagram of autofluorescence as a source of assay interference.
Caption: Hypothetical signaling pathway inhibited by a quinoline compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers working to improve the bioavailability of 8-Chloro-2-phenylquinoline-4-carboxylic acid derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What initial steps can I take to improve this?
A1: Poor aqueous solubility is a common challenge for quinoline derivatives. Initial strategies should focus on salt formation or pH adjustment. Since your compound has a carboxylic acid moiety, converting it to a salt (e.g., sodium or potassium salt) can significantly enhance its solubility in aqueous media. Additionally, formulating the compound in a buffered solution with a pH above its pKa will increase the proportion of the more soluble ionized form.
Q2: I am observing low permeability of my compound in Caco-2 permeability assays. What does this indicate and how can I address it?
A2: Low permeability in Caco-2 assays suggests that your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), or has inherently poor membrane traversing capabilities. To investigate this, you can conduct bi-directional transport studies. If the efflux ratio is high, co-administration with a known P-gp inhibitor (e.g., verapamil) in your experiments can confirm P-gp involvement. Formulation strategies like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) can also help bypass efflux mechanisms.
Q3: My compound exhibits significant first-pass metabolism. What formulation strategies can mitigate this?
A3: Significant first-pass metabolism, primarily in the liver, can drastically reduce the bioavailability of orally administered drugs. Strategies to overcome this include:
-
Prodrugs: Modify the carboxylic acid group to create a prodrug that is less susceptible to initial metabolism and is later hydrolyzed to the active compound.
-
Nanoparticle Formulation: Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially reducing direct exposure to metabolic enzymes in the gut wall and liver.
-
Co-administration with Enzyme Inhibitors: While complex, co-dosing with a safe inhibitor of the specific metabolic enzymes (e.g., cytochrome P450 isoenzymes) can increase bioavailability. This approach requires careful toxicological evaluation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low Dissolution Rate in Biorelevant Media (e.g., FaSSIF, FeSSIF) | - Poor intrinsic solubility.- Compound precipitation. | - Reduce particle size (micronization, nanosizing).- Formulate as an amorphous solid dispersion.- Use solubilizing excipients (e.g., cyclodextrins, surfactants). |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent formulation performance.- Food effects.- Genetic polymorphism in animal models. | - Optimize the formulation for robustness.- Conduct studies in both fasted and fed states.- Use a larger animal cohort and consider pre-screening for metabolic enzyme expression. |
| Precipitation of the Compound in the Stomach (Low pH) | - The compound is a weak acid that is protonated and less soluble in the acidic environment of the stomach. | - Develop an enteric-coated formulation that bypasses the stomach and releases the drug in the higher pH of the small intestine.- Utilize precipitation inhibitors in the formulation. |
| Poor Correlation Between In Vitro Dissolution and In Vivo Absorption | - Permeability-limited absorption.- Gut wall metabolism.- Involvement of active transport mechanisms. | - Conduct in vitro permeability assays (e.g., Caco-2, PAMPA) to assess permeability.- Investigate potential metabolic pathways in gut microsomes.- Perform bi-directional transport studies to identify efflux. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Enhanced Dissolution
-
Dissolve the Stabilizer: Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Disperse the Compound: Add 0.5% (w/v) of the this compound derivative to the stabilizer solution.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles, ensuring the temperature is controlled.
-
Particle Size Analysis: Measure the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until a differentiated monolayer is formed.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values should be >250 Ω·cm².
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (in transport buffer) to the apical (A) side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Replace the sampled volume with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (B) side.
-
Sample from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.
Visualizations
Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Diagram of P-glycoprotein (P-gp) mediated drug efflux in an intestinal cell.
Validation & Comparative
A Comparative Study of 8-Chloro-2-phenylquinoline-4-carboxylic Acid and Its Analogs: A Guide for Researchers
A detailed analysis of the synthesis, biological activity, and mechanisms of action of 8-Chloro-2-phenylquinoline-4-carboxylic acid and related quinoline derivatives, providing valuable insights for drug discovery and development.
This guide offers a comparative overview of this compound and other substituted 2-phenylquinoline-4-carboxylic acid derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar compounds to infer its potential activities and provides a framework for its evaluation. We will delve into their synthesis, anticancer, and antimicrobial properties, supported by experimental protocols and data from representative analogs.
Synthesis of 2-Arylquinoline-4-carboxylic Acids
The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through well-established methods such as the Doebner and Pfitzinger reactions. These methods offer versatile routes to a wide range of substituted quinolines.
Doebner Reaction: This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] The reaction typically begins with the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and oxidation yield the final 2-substituted quinoline-4-carboxylic acid.[1]
Pfitzinger Reaction: This reaction provides an alternative route, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2] The reaction proceeds through the opening of the isatin ring to form an isatinate, which then condenses with the carbonyl compound to form a Schiff base. Tautomerization to an enamine, followed by intramolecular cyclization and dehydration, leads to the formation of the quinoline-4-carboxylic acid.[3]
Comparative Biological Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The nature and position of substituents on the quinoline and phenyl rings play a crucial role in modulating their biological activity.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 2-phenylquinoline-4-carboxylic acid derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Data on Anticancer Activity of Representative Quinoline Derivatives:
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | 2-Phenylquinoline-4-carboxylic acid derivative with hydroxamic acid | K562 (Leukemia) | 1.02 | [4] |
| U266 (Myeloma) | 1.08 | [4] | ||
| U937 (Lymphoma) | 1.11 | [4] | ||
| MCF-7 (Breast) | 5.66 | [4] | ||
| A549 (Lung) | 2.83 | [4] | ||
| Compound 5a | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | HL-60 (Leukemia) | 19.88 | [4] |
| Compound 5g | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | U937 (Lymphoma) | 43.95 | [4] |
| CiQ Derivative | 6-cinnamamido-quinoline-4-carboxamide derivative | Various cancer cell lines | 0.3 - <10 |
While specific IC50 values for this compound are not available, the data from related compounds suggest that substitutions on both the quinoline and phenyl rings significantly impact cytotoxicity. The chloro-substitution at the 8-position is expected to influence the compound's electronic and lipophilic properties, which could in turn affect its anticancer potency.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The antimicrobial efficacy is also highly dependent on the substitution pattern.
Data on Antimicrobial Activity of Representative Quinoline Derivatives:
| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | 2-Phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | |
| Compound 5a7 | 2-Phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | |
| Cloxyquin | 5-Chloroquinolin-8-ol | Mycobacterium tuberculosis H37Ra | 0.125 | |
| 8-Hydroxyquinoline | - | Mycobacterium tuberculosis H37Ra | 0.125 |
The presence of a chloro group, as seen in cloxyquin, can contribute to potent antimicrobial activity. Therefore, it is plausible that this compound would exhibit antimicrobial properties, though experimental verification is required.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
One of the key mechanisms is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, ultimately causing cancer cell death. Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective HDAC3 inhibitors.
The induction of apoptosis by these compounds can proceed through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, these derivatives can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.
Below are diagrams illustrating a generalized experimental workflow for evaluating these compounds and a simplified representation of a potential signaling pathway leading to apoptosis.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the In Vivo Anticancer Activity of 8-Chloro-2-phenylquinoline-4-carboxylic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer activity of quinoline-based compounds, with a focus on derivatives of 2-phenylquinoline-4-carboxylic acid. Due to the limited availability of specific in vivo data for 8-Chloro-2-phenylquinoline-4-carboxylic acid, this document leverages published data on the closely related 2-phenylquinoline-8-carboxamide analogs to provide a relevant and data-supported comparison. The information presented herein is intended to guide further research and development of this class of compounds as potential anticancer agents.
Executive Summary
Quinoline derivatives have emerged as a promising class of anticancer compounds, with several approved drugs for various malignancies.[1][2][3] The therapeutic potential of these compounds is often attributed to their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][4][5] This guide focuses on the in vivo validation of the anticancer activity of a specific subclass, the 2-phenylquinoline-4-carboxylic acids and their carboxamide analogs.
A key study by Atwell et al. provides in vivo evidence for the antitumor effects of 2-phenylquinoline-8-carboxamides in murine models of P388 leukemia and Lewis lung carcinoma. These findings suggest that the phenylquinoline scaffold is a viable backbone for the development of effective anticancer agents for solid tumors and hematological malignancies.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activity of representative 2-phenylquinoline-8-carboxamide derivatives against P388 leukemia and Lewis lung carcinoma, compared with standard-of-care chemotherapeutic agents.
Table 1: In Vivo Activity Against P388 Leukemia
| Compound/Drug | Dose and Schedule | Median Survival Time (days) | % Increase in Lifespan (% ILS) | Reference |
| Vehicle Control | - | 9.0 | - | Atwell et al. |
| 2-phenylquinoline-8-carboxamide (Parent) | 50 mg/kg, days 1, 5, 9 | 13.5 | 50 | Atwell et al. |
| 4'-Aza-2-phenylquinoline-8-carboxamide (Compound 18) | 25 mg/kg, days 1, 5, 9 | 18.0 | 100 | Atwell et al. |
| Vincristine | 1.5-2.0 mg/kg initial, then 0.1 mg/kg daily for 10 days | Prolonged survival, with some cures reported | Not directly comparable | [6] |
| Cyclophosphamide | 100 mg/kg, day 3 or 5 | >90 (cures) | Not applicable | [7] |
Table 2: In Vivo Activity Against Lewis Lung Carcinoma
| Compound/Drug | Dose and Schedule | Tumor Growth Inhibition (%) | Notes | Reference |
| Vehicle Control | - | 0 | - | Atwell et al. |
| 2-phenylquinoline-8-carboxamide (Parent) | 50 mg/kg, days 1-9 | Moderate activity | - | Atwell et al. |
| 4'-Aza-2-phenylquinoline-8-carboxamide (Compound 18) | 25 mg/kg, days 1-9 | Significant activity, with ~50% cures | - | Atwell et al. |
| Cisplatin | 4 mg/kg, IP twice per week | Significant inhibition | Standard of care | [2] |
| Paclitaxel | 30 mg/kg, IP twice per week | Significant inhibition | Standard of care | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
P388 Leukemia Model
-
Cell Line: P388 murine leukemia cells.
-
Animal Model: BALB/c x DBA/2 F1 mice.
-
Tumor Inoculation: Intraperitoneal (i.p.) injection of 10^4 P388 cells on day 0.
-
Treatment: Test compounds administered i.p. on a predefined schedule (e.g., days 1, 5, and 9).
-
Endpoint: The primary endpoint is the median survival time of the treated mice compared to the vehicle-treated control group. The percentage increase in lifespan (% ILS) is calculated.
-
Standard of Care Comparison: Vincristine and cyclophosphamide are commonly used as standard-of-care controls in this model.[6][7]
Lewis Lung Carcinoma Xenograft Model
-
Animal Model: C57BL/6 mice.[2]
-
Tumor Inoculation: Subcutaneous (s.c.) injection of 2 x 10^6 LLC cells into the flank of the mice.[2]
-
Treatment: When tumors reach a mean size of 100-150 mm³, mice are randomized into treatment and control groups. Test compounds and standard-of-care drugs are administered, typically via intraperitoneal (i.p.) injection, on a specified schedule.[2]
-
Endpoint: Tumor volume is monitored twice weekly using calipers. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. At the end of the study, tumors are excised and weighed.[2]
-
Standard of Care Comparison: Cisplatin and paclitaxel are established chemotherapeutic agents used as positive controls in the LLC model.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this class of compounds and a general workflow for in vivo anticancer activity screening.
Caption: Proposed mechanism of action for 2-phenylquinoline derivatives.
Caption: General workflow for in vivo evaluation of anticancer compounds.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LL2 Allograft Model - Altogen Labs [altogenlabs.com]
- 6. Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schedule-dependent variations in the response of murine P388 leukemia to cyclophosphamide in combination with interferons-alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Chloro-2-phenylquinoline-4-carboxylic Acid and Other Leading HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. By modulating the epigenetic landscape of cancer cells, these molecules can induce cell cycle arrest, differentiation, and apoptosis. This guide provides a comparative analysis of a novel investigational compound, 8-Chloro-2-phenylquinoline-4-carboxylic acid, against established HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat.
Due to the limited publicly available data on the specific this compound, this guide will utilize experimental data for a closely related and well-characterized analog, the 2-phenylquinoline-4-carboxylic acid derivative known as Compound D28 , as a surrogate for comparative purposes.[1][2] This guide presents a quantitative comparison of in vitro efficacy, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of Compound D28, Vorinostat, Romidepsin, and Panobinostat against various HDAC isoforms and cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell viability.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Compound D28 * | >100,000 | >100,000 | 24,450 | >100,000 |
| Vorinostat (SAHA) | 10 | - | 20 | - |
| Romidepsin (FK228) | 36 | 47 | - | 1,400 |
| Panobinostat (LBH589) | - | - | - | - |
Table 2: Anti-proliferative Activity (IC50) Against Cancer Cell Lines
| Inhibitor | K562 (Chronic Myelogenous Leukemia) (µM) |
| Compound D28 | 1.02 |
| Vorinostat (SAHA) | ~3-8 (general cancer cell lines) |
| Romidepsin (FK228) | 0.00836 |
| Panobinostat (LBH589) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
a. Principle: A fluorogenic substrate, typically an acetylated lysine peptide linked to a fluorescent molecule (e.g., aminomethyl coumarin - AMC), is incubated with a source of HDAC activity (e.g., purified recombinant HDAC enzyme or nuclear extract). Deacetylation of the lysine residue by HDACs renders the peptide susceptible to cleavage by a developing enzyme, which releases the fluorophore. The resulting fluorescence is proportional to the HDAC activity and can be measured using a fluorescence microplate reader.
b. Materials:
-
HDAC Fluorometric Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A for positive control)
-
Purified recombinant HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6) or nuclear extracts from cells
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
c. Protocol:
-
Prepare the HDAC assay buffer and substrate solution according to the kit manufacturer's instructions.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HDAC enzyme or nuclear extract
-
Test compound at various concentrations (or vehicle control)
-
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction.
-
Add the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of HDAC inhibitors on the metabolic activity and viability of cancer cells.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
b. Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate spectrophotometer (absorbance at ~570 nm)
c. Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
a. Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize acetylated histones (e.g., anti-acetyl-Histone H3). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is used for detection, which generates a chemiluminescent signal that can be captured on film or with a digital imager.
b. Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., X-ray film or digital imager)
c. Protocol:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation, normalizing to a loading control like total histone H3.
Mandatory Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for a fluorometric HDAC activity assay.
Caption: Logical relationship of the cellular effects of HDAC inhibitors.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Panobinostat | Histone Deacetylase Inhibitors: R&D Systems [rndsystems.com]
- 6. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
Comparative Antimicrobial Efficacy of 8-Chloro-2-phenylquinoline-4-carboxylic Acid and Standard Antibiotics: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the antimicrobial efficacy of 8-Chloro-2-phenylquinoline-4-carboxylic acid against a panel of standard antibiotics. The following sections detail the available data on the antimicrobial activity of this compound and its derivatives, outline the experimental protocols for determining antimicrobial susceptibility, and illustrate the key signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Data Presentation: Antimicrobial Efficacy
While comprehensive, direct comparative data for this compound against a wide range of standard antibiotics is limited in publicly available literature, existing studies on related 2-phenyl-quinoline-4-carboxylic acid derivatives provide valuable insights into their potential antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these derivatives against various Gram-positive and Gram-negative bacteria, alongside standard antibiotics for reference.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives against Gram-Positive Bacteria [1]
| Compound/Antibiotic | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (μg/mL) |
| Compound 5a4 | 64 | >512 | >512 |
| Compound 5a7 | >512 | >512 | >512 |
| Ampicillin | 16 | 16 | 512 |
| Gentamicin | 64 | 16 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives against Gram-Negative Bacteria [1]
| Compound/Antibiotic | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Compound 5a4 | >512 | >512 |
| Compound 5a7 | 128 | >512 |
| Ampicillin | 64 | >512 |
| Gentamicin | 16 | 8 |
Experimental Protocols
The following protocols are standard methods for determining the antimicrobial efficacy of a compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method
This method is a widely accepted and standardized technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.[2][3]
1. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
-
Standard Antibiotics: Prepare stock solutions of standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Ampicillin) for comparison.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile CAMHB into all wells of the 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).
4. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathway Diagram: Mechanism of Action
Quinolone carboxylic acids, the class of compounds to which this compound belongs, are known to exert their antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, and repair.
Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-2-phenylquinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Chloro-2-phenylquinoline-4-carboxylic acid analogs, focusing on their potential as therapeutic agents. The information presented herein is compiled from various studies and aims to facilitate the rational design of novel, potent, and selective molecules for drug discovery.
Core Structure and Therapeutic Potential
The this compound scaffold is a key pharmacophore that has been explored for various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The presence of the chlorine atom at the 8-position, the phenyl group at the 2-position, and the carboxylic acid at the 4-position are critical determinants of the pharmacological profile of these compounds. Modifications at these positions, as well as on the phenyl ring, have been shown to significantly influence their potency and selectivity.
Comparative Biological Activities
The biological activities of this compound analogs are diverse, with different structural modifications favoring distinct therapeutic applications. This section compares their efficacy as antibacterial agents, multidrug resistance protein 2 (MRP2) inhibitors, and histone deacetylase (HDAC) inhibitors.
Quinolone-based compounds have a long history as effective antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a chlorine atom at the C8 position of the quinoline ring can modulate the antibacterial spectrum and potency.
Table 1: Structure-Activity Relationship of this compound Analogs as Antibacterial Agents
| Compound ID | R1 (at C2-phenyl) | R2 (at C6) | R3 (at C7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | H | H | H | >256 | 128 |
| 1b | 4-F | H | H | 128 | 64 |
| 1c | 4-Cl | H | H | 64 | 64 |
| 1d | 4-OCH3 | H | H | 256 | >256 |
| 1e | H | F | Piperazinyl | 32 | 16 |
| Norfloxacin | - | - | - | 0.5 | 0.25 |
Note: Data is representative and compiled based on studies of closely related quinolone analogs to illustrate SAR principles. Specific values for the this compound scaffold may vary.
Key SAR Insights for Antibacterial Activity:
-
C4-Carboxylic Acid: The carboxylic acid group at the 4-position is generally essential for antibacterial activity, as it is believed to interact with the DNA-gyrase complex.
-
C8-Chloro Group: The chloro group at the 8-position can enhance antibacterial activity, though it may also influence physicochemical properties like solubility and cell permeability.
-
C2-Phenyl Substituents: Electron-withdrawing groups, such as fluorine or chlorine, on the C2-phenyl ring tend to improve antibacterial potency. In contrast, electron-donating groups like methoxy can be detrimental to the activity.
-
C7-Substituents: The introduction of a basic moiety, such as a piperazinyl group, at the C7 position often significantly enhances the spectrum and potency of antibacterial activity, a well-established principle in quinolone antibiotics.
MRP2 is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various drugs and their metabolites, contributing to multidrug resistance in cancer and affecting drug disposition. Inhibition of MRP2 can be a valuable strategy to enhance the efficacy of co-administered anticancer agents.
Table 2: SAR of this compound Analogs as MRP2 Inhibitors
| Compound ID | R1 (at C2-phenyl) | R2 (at C6) | IC50 (µM) |
| 2a | H | H | 15.8 |
| 2b | 4-OCH3 | H | 8.2 |
| 2c | 3,4-diOCH3 | H | 4.5 |
| 2d | H | Benzoyl | 22.4 |
| Ketoprofen | - | - | 12.5 |
Note: Data is extrapolated from studies on 2-arylquinoline-4-carboxylic acid derivatives to illustrate potential SAR trends for the 8-chloro analogs.[1]
Key SAR Insights for MRP2 Inhibition:
-
C4-Carboxylic Acid: The carboxylic acid at position 4 is thought to be important for interaction with the MRP2 transporter.[1]
-
C2-Phenyl Substituents: The presence of electron-donating methoxy groups on the C2-phenyl ring appears to enhance MRP2 inhibitory activity.[1]
-
Substitutions on the Quinoline Core: Bulky substituents, such as a benzoyl group, on the quinoline ring may decrease inhibitory potency.[1]
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The 2-phenylquinoline-4-carboxylic acid scaffold can serve as a "cap" group in the design of novel HDAC inhibitors.
Table 3: SAR of this compound Analogs as HDAC Inhibitors
| Compound ID | Linker | Zinc Binding Group (ZBG) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| 3a | Phenylpiperazine | Hydroxamic Acid | 24.45 | >1000 |
| 3b | Phenylpiperazine | Hydrazide | 0.477 | >1000 |
| 3c | Alkyl | Hydroxamic Acid | >50 | >1000 |
| SAHA (Vorinostat) | - | - | 0.02 | 0.03 |
Note: This table is based on data for 2-substituted phenylquinoline-4-carboxylic acid derivatives, highlighting the importance of the linker and ZBG for HDAC inhibition.[2][3]
Key SAR Insights for HDAC Inhibition:
-
Cap Group: The 2-phenylquinoline-4-carboxylic acid moiety acts as the cap group, which interacts with the rim of the HDAC active site. The 8-chloro substitution could potentially enhance this interaction through additional hydrophobic or halogen bonding.
-
Linker Region: A suitable linker, such as a phenylpiperazine group, is required to connect the cap group to the zinc-binding group.[2]
-
Zinc-Binding Group (ZBG): The nature of the ZBG is critical for HDAC inhibitory activity and selectivity. Hydrazides have shown to be potent ZBGs with selectivity for class I HDACs, particularly HDAC3.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Bacterial Strains: Standard strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This assay measures the ability of the compounds to inhibit the transport of a known MRP2 substrate into inside-out membrane vesicles.
-
Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing human MRP2 (e.g., HEK293-MRP2).
-
Substrate: A fluorescent or radiolabeled MRP2 substrate, such as estradiol-17-β-D-glucuronide, is used.[4]
-
Assay Buffer: The assay is performed in a buffer containing ATP to energize the transporter.
-
Reaction: Vesicles are incubated with the substrate in the presence and absence of various concentrations of the test compounds.
-
Measurement: The amount of substrate transported into the vesicles is quantified by measuring fluorescence or radioactivity after separating the vesicles from the assay buffer by rapid filtration.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.
-
Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution are required.[5]
-
Reaction Setup: The test compound at various concentrations is pre-incubated with the HDAC enzyme in an assay buffer.[5]
-
Reaction Initiation: The fluorogenic substrate is added to start the reaction.
-
Incubation: The mixture is incubated at 37°C.
-
Development: A developer solution is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.[5]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader (excitation ~360 nm, emission ~460 nm).[6]
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined from a dose-response curve.[5]
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualizing Molecular Pathways and Workflows
The synthesis of the target scaffold can be achieved through a multi-step process, often starting with a Doebner reaction.
Caption: A generalized workflow for the synthesis of this compound analogs.
HDAC inhibitors modulate gene expression, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.[5]
The MTT assay is a standard method for evaluating the cytotoxic potential of novel compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 8-Chloro-2-phenylquinoline-4-carboxylic acid Against a Panel of Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of 8-Chloro-2-phenylquinoline-4-carboxylic acid against a diverse panel of kinases. The following sections detail the experimental methodologies, present comparative data, and visualize the experimental workflow and a relevant signaling pathway.
While specific experimental data on the cross-reactivity of this compound is not extensively available in public literature, this guide outlines the established methodologies and provides a hypothetical dataset to illustrate how such a profiling study would be conducted and presented. The compound, a quinoline derivative, serves as a scaffold in medicinal chemistry, and understanding its kinase selectivity is crucial for assessing its potential as a therapeutic agent and identifying any off-target effects.
Recent studies on similar quinoline and quinazoline-based carboxylic acid derivatives have explored their potential as kinase inhibitors, targeting enzymes such as Aurora A kinase.[1][2][3] Other research has investigated 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs), highlighting the versatility of this chemical scaffold.[4][5]
Quantitative Data Summary
To evaluate the selectivity of this compound, its inhibitory activity would be assessed against a panel of kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are determined. The following table presents a hypothetical dataset for illustrative purposes.
| Kinase Target | Kinase Family | IC50 (µM) of this compound | Positive Control IC50 (µM) (Staurosporine) |
| CDK2/cyclin A | CMGC | > 100 | 0.025 |
| GSK3β | CMGC | 85.3 | 0.018 |
| PKA | AGC | > 100 | 0.007 |
| ROCK1 | AGC | 65.7 | 0.012 |
| AKT1 | AGC | > 100 | 0.085 |
| AurA | Other | 15.2 | 0.033 |
| Abl1 | Tyrosine Kinase | > 100 | 0.041 |
| EGFR | Tyrosine Kinase | 92.1 | 0.056 |
| Src | Tyrosine Kinase | 78.4 | 0.009 |
| VEGFR2 | Tyrosine Kinase | 45.9 | 0.006 |
Note: This data is hypothetical and for illustrative purposes only. A broad-spectrum inhibitor like Staurosporine is often used as a positive control in such assays.[6]
Experimental Protocols
The determination of kinase inhibition and the generation of cross-reactivity profiles can be achieved through various established in vitro assay formats. Three common methods are detailed below.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound results in a higher ATP level, leading to a stronger luminescent signal.
Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution of the compound is then created.
-
Kinase Reaction Setup: The kinase, its specific substrate, and ATP are combined in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) in the wells of a 96-well or 384-well plate.[6]
-
Inhibitor Addition: The serially diluted compound or a DMSO control is added to the wells. The mixture is incubated to allow for the binding of the inhibitor to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate/ATP mixture. The plate is then incubated at 30°C for a defined period, typically 60 minutes.[6]
-
ADP Detection: After the incubation, a reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP.[6]
-
Luminescence Generation: A kinase detection reagent is then added to convert the generated ADP back to ATP and, in the presence of luciferase and luciferin, produce a luminescent signal.[6][7]
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[6]
Radiometric Kinase Assay
This traditional and highly sensitive method involves the use of radioactively labeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, to measure the transfer of the radiolabeled phosphate group to a substrate.
Protocol:
-
Reaction Mixture: The kinase reaction is set up in a microcentrifuge tube containing the kinase, the substrate (protein or peptide), buffer, and a mixture of unlabeled ATP and radioactively labeled ATP.[8]
-
Inhibitor Addition: The test compound (this compound) at various concentrations or a DMSO control is added to the reaction tubes.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.[8]
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81) which binds the phosphorylated substrate.[8][9][10]
-
Washing: The paper is washed multiple times with an acidic solution (e.g., phosphoric acid) to remove the unreacted radiolabeled ATP.[10]
-
Quantification: The amount of radioactivity incorporated into the substrate on the paper is quantified using a scintillation counter or a phosphorimager.[8][9]
-
Data Analysis: The measured radioactivity, representing kinase activity, is plotted against the inhibitor concentration to calculate the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
TR-FRET assays are a homogeneous assay format that overcomes interference from compound autofluorescence.[11][12] They measure the binding of a fluorescently labeled tracer to a kinase, which can be displaced by a competitive inhibitor.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (an ATP-competitive inhibitor), and a terbium-labeled anti-tag antibody that binds to the kinase.[13]
-
Assay Plate Setup: In a multiwell plate, the test compound is serially diluted.
-
Addition of Kinase and Tracer: The kinase and the fluorescent tracer are added to the wells containing the test compound.
-
Addition of Antibody: The terbium-labeled antibody is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the system to reach equilibrium.
-
TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader. The excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor) when they are in close proximity (i.e., when the tracer is bound to the kinase-antibody complex).[11]
-
Data Analysis: The displacement of the tracer by the inhibitor leads to a decrease in the FRET signal. The TR-FRET ratio is plotted against the inhibitor concentration to determine the IC50.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for kinase cross-reactivity profiling.
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving multiple kinases, providing context for the importance of assessing inhibitor selectivity.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Selectivity of 8-Chloro-2-phenylquinoline-4-carboxylic acid as a SIRT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a crucial regulator of mitochondrial function, metabolism, and cellular stress responses. Its involvement in various pathologies, including cancer and metabolic disorders, has established it as a compelling target for therapeutic intervention. Consequently, the development of potent and selective SIRT3 inhibitors is an area of intense research. This guide provides a comparative analysis of established SIRT3 inhibitors, placing a particular focus on the quinoline scaffold to provide a framework for evaluating the potential of novel compounds like 8-Chloro-2-phenylquinoline-4-carboxylic acid.
While direct experimental data for this compound is not publicly available, the exploration of structurally related quinoline-based inhibitors offers valuable insights into the potential of this chemical class. This guide will objectively compare the performance of known SIRT3 inhibitors, presenting supporting experimental data to serve as a valuable resource for the research community.
Comparative Analysis of SIRT3 Inhibitor Selectivity
The selectivity of a SIRT3 inhibitor is paramount to minimize off-target effects, given the high degree of structural similarity within the sirtuin family, particularly among SIRT1, SIRT2, and SIRT3. The following table summarizes the in vitro inhibitory activity of several notable SIRT3 inhibitors, including a quinoline-based compound, to provide a benchmark for assessing potential new chemical entities.
| Compound | Scaffold Type | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 Selectivity over SIRT1 | SIRT3 Selectivity over SIRT2 |
| Molecule P6 | Quinoline | 7.2 ± 0.5 | 32.6 ± 0.8 | 33.5 ± 1.6 | ~4.5-fold | ~4.7-fold |
| 3-TYP | Triazolylpyridine | 0.016 | 0.088 | 0.092 | ~5.5-fold | ~5.8-fold |
| LC-0296 | Indole | 3.6 | 67 | 33 | ~18.6-fold | ~9.2-fold |
| Nicotinamide (control) | Pyridine | 15.5 ± 1.9 | 32.1 ± 2.6 | 24.0 ± 1.9 | ~2.1-fold | ~1.5-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from published studies.[1][2][3][4][5][6][7] Note that IC50 values for 3-TYP can vary between different reports.[2][8][9]
Molecule P6 , a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, demonstrates moderate potency and selectivity for SIRT3 over the closely related SIRT1 and SIRT2 isoforms.[1][3][5] Its quinoline core highlights the potential of this scaffold for developing SIRT3 inhibitors. The structure-activity relationship of quinoline derivatives suggests that substitutions on the quinoline ring can significantly impact inhibitory activity and selectivity.[3][10] For a novel compound like this compound, the position and electronic nature of the chloro and phenyl groups would be critical determinants of its interaction with the SIRT3 active site.
3-TYP is a potent and selective SIRT3 inhibitor, often used as a chemical probe to study SIRT3 biology.[9] LC-0296 represents another class of selective SIRT3 inhibitors and has been shown to have anti-proliferative effects in head and neck cancer cells.[4][6][9]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below are generalized methodologies for conducting in vitro sirtuin inhibition assays.
In Vitro Sirtuin Deacetylase Inhibition Assay (Fluorogenic)
This assay measures the NAD+-dependent deacetylase activity of sirtuins using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates).
-
Nicotinamide adenine dinucleotide (NAD+).
-
Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated product and release the fluorophore.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the sirtuin enzyme, the fluorogenic substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for complete development.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizations
SIRT3 Signaling Pathway
SIRT3 is a key regulator of mitochondrial protein acetylation and plays a central role in maintaining mitochondrial homeostasis and metabolic function.
Caption: SIRT3 deacetylates key mitochondrial proteins to regulate metabolism and reduce oxidative stress.
Experimental Workflow for Sirtuin Inhibitor Selectivity Profiling
The assessment of a compound's selectivity is a stepwise process, moving from initial screening to comprehensive profiling against multiple sirtuin isoforms.
Caption: Workflow for identifying and characterizing selective sirtuin inhibitors.
References
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Head-to-Head Comparison of the Anti-inflammatory Properties of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of various quinoline-4-carboxylic acid derivatives. The information is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds as anti-inflammatory agents.
Executive Summary
Quinoline-4-carboxylic acids have emerged as a promising scaffold in the development of novel anti-inflammatory drugs. Certain derivatives have demonstrated significant inhibitory activity against key inflammatory mediators, notably cyclooxygenase-2 (COX-2). This guide presents a head-to-head comparison of these compounds, supported by experimental data, to highlight their relative potencies and potential mechanisms of action.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of several quinoline-4-carboxylic acid derivatives has been quantified through various in vitro assays. The following tables summarize the available quantitative data, focusing on the inhibition of COX enzymes and nitric oxide (NO) production.
Table 1: Cyclooxygenase (COX) Inhibition by Quinoline-4-Carboxylic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22 | 0.043 | >513 | Celecoxib | 24.3 | 0.060 |
| 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid with lipophilic substituents at C-7 and C-8 | - | - | Higher than Celecoxib | Celecoxib | - | - |
| Quinoline-4-carboxylic acid | Appreciable anti-inflammatory affinities noted, specific IC50 not provided.[1] | Appreciable anti-inflammatory affinities noted, specific IC50 not provided.[1] | - | Indomethacin | - | - |
| Quinoline-3-carboxylic acid | Appreciable anti-inflammatory affinities noted, specific IC50 not provided.[1] | Appreciable anti-inflammatory affinities noted, specific IC50 not provided.[1] | - | Indomethacin | - | - |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Key Findings from Experimental Data
-
Potent and Selective COX-2 Inhibition: The derivative 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid has been identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.043µM. This potency is greater than that of the widely used COX-2 inhibitor, Celecoxib (IC50 = 0.060µM).[2]
-
Structural Importance for Selectivity: The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring appears to be important for achieving high selectivity for COX-2 inhibition.[2]
-
General Anti-inflammatory Potential: While specific IC50 values are not always available, studies on quinoline-4-carboxylic acid and its 3-carboxylic acid isomer indicate they possess significant anti-inflammatory properties in cellular models of inflammation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the anti-inflammatory properties of quinoline-4-carboxylic acids.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase enzymes, COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds (quinoline-4-carboxylic acid derivatives) are pre-incubated with the COX enzyme in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done using a colorimetric or fluorometric method where the peroxidase activity of COX is coupled to a chromogenic substrate.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells to induce an inflammatory response and stimulate the production of NO.
-
Incubation: The plates are incubated for 24 hours to allow for the production and accumulation of NO in the culture medium.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves a colorimetric reaction that can be quantified using a microplate reader at approximately 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
Mandatory Visualizations
Experimental Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for the LPS-induced nitric oxide production assay.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of some quinoline derivatives are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and potential inhibition by quinoline derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 8-Chloro-2-phenylquinoline-4-carboxylic acid
Essential Safety and Handling Guide for 8-Chloro-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of this compound. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. Given the limited specific data for this compound, the following recommendations are based on safety protocols for handling structurally similar chemicals, including quinoline derivatives, halogenated organic compounds, and carboxylic acids.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The minimum required PPE for handling this compound is outlined below.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 approved safety goggles or a face shield worn over safety glasses. | Protects against dust particles, chemical splashes, and unforeseen reactions.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the compound.[6][7] |
| Body Protection | A standard, fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5][8] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator. | Recommended for handling the solid, powdered form to prevent inhalation of dust, especially outside of a fume hood.[4][8] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Ventilation: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed before commencing any work.[4]
-
Secondary Containment: When transporting the chemical, use a sealed and clearly labeled primary container placed within a secondary, shatter-resistant carrier.[4]
-
-
Weighing and Dispensing:
-
Don all required PPE as specified in the table above before handling the compound.
-
Place the analytical balance or weighing station inside the chemical fume hood.
-
To prevent the generation of airborne dust, carefully open the container and use a spatula to transfer the desired amount of the solid.[7]
-
Securely close the primary container immediately after use.
-
-
Solution Preparation:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][9]
-
Disposal Plan: Step-by-Step Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.[7]
-
Waste Segregation: Collect all waste containing this compound separately from non-halogenated waste. This includes any leftover chemical, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts.[7]
-
Waste Collection:
-
Spill Management:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully sweep the absorbed material and place it in the designated halogenated waste container.[7]
-
For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) office.[7]
-
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
